molecular formula C13H14ClN B601858 4-cyclopropylnaphthalen-1-aMine hydrochloride CAS No. 1533519-92-4

4-cyclopropylnaphthalen-1-aMine hydrochloride

Cat. No.: B601858
CAS No.: 1533519-92-4
M. Wt: 219.71
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an intermediate of Lesinurad

Properties

IUPAC Name

4-cyclopropylnaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQWZUGROQAMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-cyclopropylnaphthalen-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No. 1533519-92-4), a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis. Detailed experimental protocols, compiled from various sources, are presented to aid researchers in its preparation and purification. While the primary biological relevance of this compound is as a precursor to an active pharmaceutical ingredient (API), this guide serves as a core reference for its scientific and developmental applications.

Chemical Identity and Physical Properties

This compound is a white to off-white powder. Its core structure consists of a naphthalene ring substituted with a cyclopropyl group and an amine hydrochloride moiety.[1][2] This specific arrangement of functional groups is pivotal for its role as a building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 1533519-92-4[3]
Molecular Formula C₁₃H₁₄ClN[3]
Molecular Weight 219.71 g/mol [3]
IUPAC Name 4-cyclopropylnaphthalen-1-amine;hydrochloride[3]
Synonyms 4-Cyclopropyl-1-naphthalenamine Hydrochloride, Lesinurad Impurity 14 HCl[3]
Appearance White to off-white powder[4]
Melting Point 165-175 °C[4]
Solubility No data available[4]
Storage Stored in a cool and dry well-closed container, away from moisture and strong light/heat.[4]

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is characteristic of an aromatic amine hydrochloride. The amine group can participate in various nucleophilic reactions, and the aromatic ring can undergo electrophilic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions.

Table 2: Computed Chemical Properties

PropertyValueReference(s)
PSA (Polar Surface Area) 26.02 Ų[4]
LogP 4.68[4]
Vapor Pressure 0.0 mmHg at 25°C[4]

Spectroscopic Characterization:

While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, detailed, publicly accessible spectra with peak assignments for the hydrochloride salt are limited.[5] Researchers are advised to acquire and interpret their own analytical data for rigorous characterization.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common route involves the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Cyclopropylnaphthalen-1-amine (Free Amine)

A reported efficient method for the synthesis of the free amine starts from the commercially available 4-bromonaphthalen-1-amine via a Suzuki coupling reaction.[5]

Experimental Protocol: Suzuki Coupling for 4-Cyclopropylnaphthalen-1-amine

  • Materials:

    • 4-bromonaphthalen-1-amine

    • Cyclopropylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., a mixture of toluene and water)

  • Procedure:

    • To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid, and a suitable solvent mixture (e.g., toluene/water = 25:1).[5]

    • Add the base (e.g., K₂CO₃) and the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-cyclopropylnaphthalen-1-amine.

Formation of this compound

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

  • Materials:

    • 4-cyclopropylnaphthalen-1-amine

    • Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

    • Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

  • Procedure:

    • Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a minimal amount of a suitable anhydrous organic solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A precipitate of this compound should form.

    • Continue stirring in the ice bath for a specified period to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material and excess HCl.

    • Dry the product under vacuum to yield pure this compound.

G A 4-Bromonaphthalen-1-amine C Suzuki Coupling (Pd Catalyst, Base) A->C B Cyclopropylboronic Acid B->C D 4-Cyclopropylnaphthalen-1-amine (Free Amine) C->D F Acid-Base Reaction (Precipitation) D->F E HCl in Organic Solvent E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing any intrinsic biological activity or engagement with specific signaling pathways for this compound. Its significance in the context of drug development is exclusively as a key intermediate in the chemical synthesis of Lesinurad.[1][5] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, and it is used to treat hyperuricemia associated with gout.[5] The biological properties of Lesinurad are not conferred by this intermediate.

Applications in Drug Development

The primary and well-documented application of this compound is its use as a starting material in the synthesis of Lesinurad.[1][5] Its chemical structure provides the necessary backbone for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient.

G cluster_0 Synthesis of Lesinurad cluster_1 Therapeutic Application A 4-Cyclopropylnaphthalen-1-amine Hydrochloride B Chemical Transformations A->B C Lesinurad (API) B->C D Treatment of Gout C->D

Caption: Role as an intermediate in the synthesis of Lesinurad for the treatment of gout.

Safety and Handling

A material safety data sheet (MSDS) should be consulted for detailed safety and handling information. General precautions for handling fine chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a crucial chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role in the synthesis of the anti-gout medication, Lesinurad. While direct biological activity for this compound has not been reported, a thorough understanding of its synthesis and properties is essential for researchers and professionals involved in the development and manufacturing of Lesinurad and potentially other novel chemical entities. This guide provides a foundational resource for such endeavors.

References

An In-depth Technical Guide to 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS Number: 1533519-92-4): A Key Intermediate in the Synthesis of Lesinurad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS Number: 1533519-92-4), a pivotal intermediate in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). This document details the physicochemical properties, a plausible synthetic route with experimental protocols, and the crucial role of this compound in the development of therapeutics for hyperuricemia associated with gout. The guide also elucidates the mechanism of action of the final active pharmaceutical ingredient (API), Lesinurad, and provides visualizations of the synthetic pathway and its biological target's signaling cascade.

Introduction

This compound is a fine chemical intermediate that has gained significant attention in the pharmaceutical industry due to its essential role in the manufacturing of Lesinurad.[1] Lesinurad is a URAT1 inhibitor developed to treat hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] The synthesis of Lesinurad involves a multi-step process where this compound serves as a key building block, contributing the core cyclopropylnaphthalene moiety to the final drug molecule.[2] Understanding the properties and synthesis of this intermediate is therefore critical for the efficient and scalable production of Lesinurad.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.

PropertyValueReference
CAS Number 1533519-92-4[3]
Molecular Formula C₁₃H₁₄ClN[4]
Molecular Weight 219.71 g/mol [4]
Appearance White to off-white powder[3]
IUPAC Name 4-cyclopropylnaphthalen-1-amine;hydrochloride[4]
Synonyms 4-Cyclopropyl-1-naphthalenamine hydrochloride, Lesinurad Impurity 14 HCl[4]
Melting Point 165-175 °C[3]
Solubility Information not widely available[3]
Storage Stored in a cool and dry well-closed container, away from moisture and strong light/heat.[3]

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 4-bromonaphthalen-1-amine. The key transformation is a Suzuki coupling reaction to introduce the cyclopropyl group.[2]

Experimental Protocol: Synthesis of 4-cyclopropylnaphthalen-1-amine

This protocol describes the synthesis of the free amine, which can then be converted to the hydrochloride salt.

Materials:

  • 4-bromonaphthalen-1-amine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (3 equivalents) and toluene.

  • Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[2]

  • After cooling to room temperature, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume).[2]

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 4-cyclopropylnaphthalen-1-amine.[2]

Conversion to Hydrochloride Salt

The purified 4-cyclopropylnaphthalen-1-amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then filtered and dried to yield this compound.

Role in Lesinurad Synthesis and Mechanism of Action

4-cyclopropylnaphthalen-1-amine is a crucial starting material for the synthesis of Lesinurad.[3] The overall synthetic workflow is depicted in the diagram below.

G A 4-bromonaphthalen-1-amine B 4-cyclopropylnaphthalen-1-amine A->B Suzuki Coupling C 1-cyclopropyl-4-isothiocyanatonaphthalene B->C Reaction with di(1H-imidazol-1-yl)methanethione D 5-amino-4-(4-cyclopropylnaphthalen-1-yl)- 4H-1,2,4-triazole-3-thiol C->D Reaction with hydrazinecarboximidamide E Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)- 4H-1,2,4-triazol-3-yl)thio)acetate D->E Substitution with methyl 2-chloroacetate F Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)- 4H-1,2,4-triazol-3-yl)thio)acetate E->F Bromination G Lesinurad F->G Hydrolysis

Caption: Synthetic workflow for Lesinurad starting from 4-bromonaphthalen-1-amine.

Lesinurad functions by inhibiting the urate transporter 1 (URAT1), a protein located in the apical membrane of the proximal tubule cells in the kidneys.[2] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, Lesinurad increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[2] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.

G cluster_0 Renal Proximal Tubule Cell Urate_lumen Uric Acid (in Renal Tubule Lumen) URAT1 URAT1 Urate_lumen->URAT1 Reabsorption Urate_cell Uric Acid (in Cell) GLUT9 GLUT9 Urate_cell->GLUT9 Urate_blood Uric Acid (in Blood) URAT1->Urate_cell GLUT9->Urate_blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibition

Caption: Mechanism of action of Lesinurad via inhibition of the URAT1 transporter.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the naphthalene ring, the protons of the cyclopropyl group, and the amine protons.
¹³C NMR Resonances for the carbon atoms of the naphthalene and cyclopropyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free amine (C₁₃H₁₃N).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and cyclopropyl groups.

Conclusion

This compound is a fundamentally important intermediate for the synthesis of Lesinurad, a modern therapeutic agent for the management of hyperuricemia in patients with gout. The synthetic route via Suzuki coupling offers an efficient means of its preparation. A thorough understanding of its properties, synthesis, and analytical characterization is paramount for pharmaceutical scientists and professionals involved in the development and manufacturing of this important class of drugs. The continued optimization of the synthesis of this key intermediate will contribute to the cost-effective and sustainable production of Lesinurad.

References

Spectroscopic Profile of 4-cyclopropylnaphthalen-1-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No: 1533519-92-4). The information presented herein is crucial for the identification, characterization, and quality control of this important pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its spectroscopic properties is essential for researchers and developers in the pharmaceutical industry to ensure the identity and purity of the compound throughout the manufacturing process. This guide serves as a centralized resource for the predicted spectroscopic data and the methodologies for its experimental verification.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data is predicted based on the known chemical structure of this compound and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2m2HAr-H
~7.5 - 7.7m3HAr-H
~7.3 - 7.4d1HAr-H
~3.5 - 3.7br s3H-NH₃⁺
~2.1 - 2.3m1HCyclopropyl-CH
~1.0 - 1.2m2HCyclopropyl-CH₂
~0.7 - 0.9m2HCyclopropyl-CH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~145.0Ar-C (C-NH₃⁺)
~134.0Ar-C
~128.0 - 130.0Ar-CH
~125.0 - 127.0Ar-CH
~122.0 - 124.0Ar-CH
~110.0 - 115.0Ar-C
~15.0Cyclopropyl-CH
~10.0Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 3200Strong, BroadN-H stretch (Ammonium salt)
~2800 - 3000MediumC-H stretch (Aromatic and Cyclopropyl)
~1600, 1450 - 1500Medium-StrongC=C stretch (Aromatic ring)
~1500 - 1550MediumN-H bend (Ammonium salt)
~1000 - 1050MediumC-N stretch
~800 - 850StrongC-H bend (Aromatic out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is based on its molecular formula, C₁₃H₁₄ClN.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
183.12[M-HCl]⁺ (C₁₃H₁₃N)
184.12[M-HCl+H]⁺

Note: The molecular ion peak for the hydrochloride salt itself is often not observed. Instead, the spectrum typically shows the molecular ion of the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H and ¹³C NMR Acquisition:

  • The spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

FT-IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

3.2.2. FT-IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

3.3.1. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • The concentration should be in the range of 1-10 µg/mL.

3.3.2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the ESI source of the mass spectrometer.

  • Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • The resulting spectrum will show the mass-to-charge ratio of the ions generated from the sample.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Sample 4-Cyclopropylnaphthalen-1-amine HCl NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure Report Technical Report Structure->Report Purity->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to obtain experimental data on a specific batch of the material and compare it with the predicted data and reference standards.

References

Technical Guide: Solubility Profile of 4-cyclopropylnaphthalen-1-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Solubility of 4-cyclopropylnaphthalen-1-amine hydrochloride in Organic Solvents

This technical guide addresses the solubility characteristics of this compound (CAS No: 1533519-92-4), a key intermediate in the synthesis of Lesinurad.[1] A thorough review of publicly available scientific literature, patents, and chemical supplier data has been conducted.

It is important to note that, despite a comprehensive search, no quantitative solubility data for this compound in common organic solvents is publicly available. Multiple sources explicitly state that solubility data is not available.[1] One source provides a qualitative statement that the compound is "soluble in water and organic solvents," but does not provide specific measurements.[2]

This guide, therefore, serves a dual purpose: to transparently report the absence of existing data and to provide a detailed set of experimental protocols for researchers to determine the solubility of this compound in their own laboratories. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data.

Data Presentation: Current Status of Solubility Data

To directly address the need for quantitative data, the following table summarizes the current lack of available information for the solubility of this compound in a range of common organic solvents.

Organic SolventChemical ClassSolubility (g/L) at 25°CReference
MethanolAlcoholData Not AvailableN/A
EthanolAlcoholData Not AvailableN/A
IsopropanolAlcoholData Not AvailableN/A
AcetoneKetoneData Not AvailableN/A
AcetonitrileNitrileData Not AvailableN/A
DichloromethaneHalogenatedData Not AvailableN/A
Ethyl AcetateEsterData Not AvailableN/A
TetrahydrofuranEtherData Not AvailableN/A
TolueneAromatic HydrocarbonData Not AvailableN/A
N,N-DimethylformamideAmideData Not AvailableN/A
Dimethyl SulfoxideSulfoxideData Not AvailableN/A

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary solubility data, this section provides a detailed methodology based on the widely accepted "shake-flask" method for determining thermodynamic (equilibrium) solubility.[3] This method is considered the gold standard for its accuracy and reliability.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the solute in the supernatant is then measured using a suitable analytical technique, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Materials and Equipment
  • Compound: this compound (solid, purity ≥99.0%)[1]

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

    • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C ± 1°C)

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

    • Volumetric flasks and pipettes for dilutions

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a moderate speed for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove all undissolved particles. Filtration is a critical step to avoid artificially high results.[3]

    • Perform a precise dilution of the filtered, saturated solution with the same organic solvent to bring the concentration within the calibration range of the analytical method.

Analytical Quantification
  • Method: A validated, stability-indicating HPLC-UV or LC-MS method is recommended for accurate quantification.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen organic solvent.

  • Analysis: Analyze the diluted sample solution along with the calibration standards.

  • Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Final Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result should be reported in units such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Quantification & Calculation A Weigh excess amount of 4-cyclopropylnaphthalen-1-amine HCl B Add precise volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solids to settle C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Perform precise dilution of the saturated solution E->F G Analyze by HPLC-UV or LC-MS F->G H Calculate concentration using calibration curve G->H I Determine final solubility (mg/mL or g/L) H->I

Caption: Experimental workflow for solubility determination.

This guide provides a framework for addressing the current knowledge gap regarding the solubility of this compound. By following these standardized protocols, researchers can generate reliable data that will be invaluable for the development of robust synthetic routes and formulation strategies.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyclopropylnaphthalen-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential considerations and methodologies for evaluating the thermal stability and decomposition of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS: 1533519-92-4). As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Lesinurad, understanding its behavior under thermal stress is critical for ensuring drug product quality, safety, and efficacy.[1]

This document outlines standard thermal analysis techniques, details protocols for forced degradation studies as mandated by regulatory bodies, and provides a framework for the systematic investigation of the compound's stability profile.

Introduction to Thermal Stability in Drug Development

The thermal stability of a pharmaceutical compound is a critical quality attribute. It influences manufacturing processes, storage conditions, shelf-life, and the impurity profile of the final drug product. A thorough understanding of a compound's response to heat is essential for developing a robust and stable formulation.

This compound, a white to off-white powder, has a reported melting point in the range of 165-175°C.[2] However, melting can be accompanied by decomposition, making it crucial to employ advanced analytical techniques to fully characterize its thermal behavior.

Core Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing thermal stability.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify the number of decomposition steps, and quantify mass loss.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. DSC is used to determine melting point, enthalpy of fusion, glass transitions, and to detect exothermic or endothermic decomposition events.

Data Presentation

Quantitative data from thermal analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueUnits
Onset of Decomposition (Tonset)°C
Temperature at 5% Mass Loss (T5%)°C
Temperature at 10% Mass Loss (T10%)°C
Temperature at Maximum Rate of Decomposition (Tpeak)°C
Residual Mass at End of Experiment%

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValueUnits
Melting Onset (Tonset)°C
Melting Peak (Tpeak)°C
Enthalpy of Fusion (ΔHfus)J/g
Decomposition Onset (Exotherm/Endotherm)°C
Decomposition Peak (Exotherm/Endotherm)°C
Enthalpy of Decomposition (ΔHdecomp)J/g

Experimental Protocols for Thermal Analysis

Detailed methodologies are crucial for reproducible and reliable results.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and other key parameters from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a temperature beyond the melting and decomposition events (e.g., 350°C) at a linear heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any thermal events related to decomposition from the DSC thermogram.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound. These studies are essential for developing stability-indicating analytical methods and for understanding potential degradation pathways. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize Neutralization (if applicable) Acid->Neutralize Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Neutralize Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Dilute Dilution to Working Concentration Oxidation->Dilute Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Dilute Photo Photolytic Stress (ICH Q1B guidelines) Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradants Identify->Quantify Pathway Elucidate Degradation Pathways Quantify->Pathway API 4-Cyclopropylnaphthalen-1-amine Hydrochloride (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the drug substance. The conditions below are starting points and may need to be adjusted based on the stability of the compound.

Table 3: Forced Degradation Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve the compound in a suitable solvent and add 0.1 M HCl. 2. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute to the target concentration for analysis.
Base Hydrolysis 1. Dissolve the compound in a suitable solvent and add 0.1 M NaOH. 2. Heat the solution at 60°C for a specified period. 3. Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute to the target concentration for analysis.
Oxidative Degradation 1. Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. 2. Store the solution at room temperature, protected from light, for a specified period. 3. Withdraw samples at each time point. 4. Dilute to the target concentration for analysis.
Thermal Degradation (Solid State) 1. Place a known amount of the solid compound in a stability chamber at 80°C. 2. Withdraw samples at specified time points. 3. Dissolve the sample in a suitable solvent. 4. Dilute to the target concentration for analysis.
Photolytic Degradation 1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be protected from light. 3. Analyze the exposed and control samples.

Analysis of Degradation Products

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from any degradation products.

Logical Relationship for Method Development

HPLC_Method_Development cluster_input Inputs cluster_process Method Development Process cluster_output Output Stressed Stressed Samples (from forced degradation) Screen Screen Columns & Mobile Phases Stressed->Screen Unstressed Unstressed API Unstressed->Screen Optimize Optimize Gradient, Temperature, pH Screen->Optimize Validate Method Validation (ICH Q2) Optimize->Validate Method Validated Stability-Indicating Analytical Method Validate->Method

Caption: HPLC Method Development Logic.

Conclusion

A comprehensive evaluation of the thermal stability and decomposition of this compound is a prerequisite for its successful use in pharmaceutical development. This guide outlines the fundamental thermal analysis techniques and provides a detailed framework for conducting forced degradation studies in line with regulatory expectations. The systematic application of these methodologies will ensure a thorough understanding of the compound's stability profile, ultimately contributing to the development of a safe, effective, and stable drug product.

References

In-Depth Technical Guide: 4-Cyclopropylnaphthalen-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine hydrochloride, a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document compiles available physicochemical data, outlines a probable synthetic route and crystallization protocol based on established chemical principles, and discusses the significance of this compound in pharmaceutical development. While specific crystallographic data for this intermediate is not publicly available, this guide offers a foundational understanding for researchers working with this and similar chemical entities.

Introduction

This compound (CAS No: 1533519-92-4) is a synthetic organic compound that has gained prominence as a crucial building block in the manufacturing of Lesinurad.[1] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. The purity and crystalline form of this intermediate are of paramount importance for the efficiency of the subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical resource on the synthesis, properties, and handling of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic procedures.

PropertyValueReference
CAS Number 1533519-92-4[2]
Molecular Formula C₁₃H₁₄ClN[2]
Molecular Weight 219.71 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 165-175 °C[3]
Assay ≥99.0%[3]
Storage Stored in a cool and dry well-closed container. Keep away from moisture and strong light/heat.[3]

Synthesis and Crystallization

While a specific, detailed experimental protocol for the industrial synthesis and crystallization of this compound is proprietary, a plausible laboratory-scale procedure can be inferred from general organic chemistry principles and published methods for analogous compounds. The synthesis logically proceeds in two main stages: the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Cyclopropylnaphthalen-1-amine

The synthesis of the free amine likely involves a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. A potential synthetic workflow is outlined below.

G A 1-Bromo-4-nitronaphthalene C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Cyclopropylboronic acid B->C D 4-Cyclopropyl-1-nitronaphthalene C->D C-C bond formation E Reduction (e.g., Fe/HCl or H2/Pd-C) D->E F 4-Cyclopropylnaphthalen-1-amine E->F Nitro group reduction

Figure 1: Proposed synthetic workflow for 4-cyclopropylnaphthalen-1-amine.

Experimental Protocol (Proposed):

  • Suzuki-Miyaura Coupling: To a solution of 1-bromo-4-nitronaphthalene in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 4-cyclopropyl-1-nitronaphthalene.

  • Nitro Group Reduction: The resulting 4-cyclopropyl-1-nitronaphthalene is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to a primary amine. Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude product, 4-cyclopropylnaphthalen-1-amine, can be purified by column chromatography or used directly in the next step.

Formation and Crystallization of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a standard procedure to improve handling and stability.[4][5][6]

G A 4-Cyclopropylnaphthalen-1-amine B Dissolution in organic solvent (e.g., Et2O, EtOAc) A->B C Addition of HCl (ethereal or gaseous) B->C D Precipitation/ Crystallization C->D E 4-Cyclopropylnaphthalen-1-amine Hydrochloride (solid) D->E

Figure 2: Experimental workflow for the formation of the hydrochloride salt.

Experimental Protocol (Proposed):

  • Salt Formation: The purified 4-cyclopropylnaphthalen-1-amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[4]

  • Acidification: To this solution, a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl) or gaseous hydrogen chloride is added slowly with stirring.

  • Crystallization: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.[4] The formation of crystals can be encouraged by slow cooling or by the addition of a less polar co-solvent.

  • Isolation and Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. For higher purity, recrystallization can be performed from a suitable solvent system, which is typically determined empirically through solubility tests.[7]

Crystalline Structure

As of the date of this publication, a detailed single-crystal X-ray diffraction structure of this compound is not available in the public domain, including major crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[8][9][10][11]

For context, the crystalline structure of the final drug product, Lesinurad, has been studied. These studies reveal that the 4-cyclopropylnaphthalen moiety is a significant structural feature, though its conformation can be influenced by intermolecular interactions within the crystal lattice of the API.

The lack of a published crystal structure for the hydrochloride intermediate is not uncommon for pharmaceutical intermediates. However, for drug development professionals, controlling the crystalline form of such an intermediate is crucial for ensuring consistent quality, reactivity, and handling properties during large-scale manufacturing.

Role in Drug Development

This compound serves as a critical starting material in the multi-step synthesis of Lesinurad.[1] The cyclopropylnaphthalene portion of the molecule is a key pharmacophoric element that contributes to the binding of Lesinurad to its target, the uric acid transporter 1 (URAT1).

The hydrochloride salt form is advantageous for several reasons:

  • Improved Stability: Amine hydrochlorides are generally more stable and less prone to oxidation than the corresponding free amines.

  • Ease of Handling: They are typically crystalline solids with well-defined melting points, making them easier to handle, weigh, and store compared to potentially oily or low-melting free amines.

  • Consistent Purity: The crystallization process used to form the hydrochloride salt also serves as a purification step, helping to ensure a high and consistent purity of the intermediate.

Conclusion

This compound is a vital intermediate in the synthesis of Lesinurad. While its specific crystalline structure is not publicly documented, this guide provides a comprehensive overview of its known properties and outlines plausible and established methods for its synthesis and crystallization. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for the successful and efficient production of its corresponding active pharmaceutical ingredient. Further investigation into the solid-state properties of this compound could provide valuable insights for process optimization and quality control.

References

An In-depth Technical Guide to the Exploratory Reactions of 4-cyclopropylnaphthalen-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential exploratory reactions of 4-cyclopropylnaphthalen-1-amine hydrochloride. This compound is a key intermediate in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor. This document details synthetic protocols, quantitative data, and potential avenues for further chemical exploration, making it an essential resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Data

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 1533519-92-4N/A
Molecular Formula C₁₃H₁₄ClNN/A
Molecular Weight 219.71 g/mol N/A
Appearance White to off-white powderN/A
Melting Point 165-175 °CN/A
Purity ≥99.0%N/A

Synthesis of 4-cyclopropylnaphthalen-1-amine

The primary route for the synthesis of 4-cyclopropylnaphthalen-1-amine is through a Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide, 4-bromonaphthalen-1-amine, with cyclopropylboronic acid in the presence of a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 4-bromonaphthalen-1-amine + Cyclopropylboronic acid → 4-cyclopropylnaphthalen-1-amine

Materials:

  • 4-bromonaphthalen-1-amine

  • Cyclopropylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 4-bromonaphthalen-1-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-cyclopropylnaphthalen-1-amine.

Synthesis of the Hydrochloride Salt

The free base, 4-cyclopropylnaphthalen-1-amine, can be converted to its hydrochloride salt for improved stability and handling.

Procedure:

  • Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Known Application: Synthesis of Lesinurad

The primary documented application of this compound is as a key intermediate in the synthesis of the gout medication, Lesinurad. Two main synthetic routes from this intermediate have been reported.

Route 1: Via Isothiocyanate Intermediate

This route involves the conversion of the amine to an isothiocyanate, followed by cyclization to form the triazole ring of Lesinurad.

Reaction: 4-cyclopropylnaphthalen-1-amine + Thiophosgene or equivalent → 1-cyclopropyl-4-isothiocyanatonaphthalene

Materials:

  • 4-cyclopropylnaphthalen-1-amine

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-cyclopropylnaphthalen-1-amine (1.0 eq) in dichloromethane.

  • Add 1,1'-thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-cyclopropyl-4-isothiocyanatonaphthalene.

The resulting isothiocyanate is then reacted with a hydrazine derivative, followed by cyclization, alkylation, and hydrolysis to yield Lesinurad.

Route 2: Via Isocyanide Intermediate

This alternative route proceeds through a formamide and then an isocyanide intermediate, which undergoes a multi-component reaction to construct the triazole core.

Reaction: 4-cyclopropylnaphthalen-1-amine + Formylating agent → N-(4-cyclopropylnaphthalen-1-yl)formamide

Materials:

  • This compound

  • Ethyl formate or Acetic formic anhydride

  • Base (e.g., Triethylamine)

Procedure:

  • Suspend this compound (1.0 eq) in ethyl formate.

  • Add triethylamine (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude N-(4-cyclopropylnaphthalen-1-yl)formamide can be purified by crystallization or column chromatography.

Reaction: N-(4-cyclopropylnaphthalen-1-yl)formamide + Dehydrating agent → 1-cyclopropyl-4-isocyanonaphthalene

Materials:

  • N-(4-cyclopropylnaphthalen-1-yl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-(4-cyclopropylnaphthalen-1-yl)formamide (1.0 eq) in cold (0 °C) dichloromethane.

  • Add pyridine or triethylamine (2.2 eq).

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by slowly adding it to a cold aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-cyclopropyl-4-isocyanonaphthalene.

The isocyanide then undergoes a multi-component reaction with a hydrazine derivative and a disulfide, followed by further transformations to yield Lesinurad.

Potential Exploratory Reactions

Based on the known reactivity of 1-naphthalenamines, several exploratory reactions can be proposed for 4-cyclopropylnaphthalen-1-amine. These reactions could lead to novel derivatives with potentially interesting chemical and biological properties.

Table 2: Potential Exploratory Reactions of 4-cyclopropylnaphthalen-1-amine

Reaction TypeReagents and ConditionsPotential Product(s)
Electrophilic Aromatic Substitution e.g., Br₂/FeBr₃; HNO₃/H₂SO₄Halogenated or nitrated naphthalene ring derivatives. Substitution is expected at the 2- or 4-position of the free amine, or other positions on the naphthalene ring under forcing conditions.
Diazotization NaNO₂, HCl (aq), 0-5 °C4-cyclopropylnaphthalene-1-diazonium chloride.
Sandmeyer Reaction Diazonium salt, CuX (X = Cl, Br, CN)1-halo- or 1-cyano-4-cyclopropylnaphthalene derivatives.
Schiemann Reaction Diazonium salt, HBF₄, heat1-fluoro-4-cyclopropylnaphthalene.
N-Alkylation / N-Arylation Alkyl halide, base; or Aryl halide, Pd catalyst (Buchwald-Hartwig amination)N-substituted derivatives of 4-cyclopropylnaphthalen-1-amine.
Pictet-Spengler Reaction Aldehyde or ketone, acid catalystTetrahydro-β-carboline derivatives, if the amine is first converted to a β-arylethylamine.
Skraup Synthesis Glycerol, H₂SO₄, oxidizing agentFused quinoline ring systems.

Visualization of Synthetic Pathways and Biological Mechanism

Synthetic Workflow for Lesinurad

The following diagram illustrates the key steps in the synthesis of Lesinurad starting from 4-bromonaphthalen-1-amine.

Synthesis_Workflow A 4-bromonaphthalen-1-amine B 4-cyclopropylnaphthalen-1-amine A->B Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) C 4-cyclopropylnaphthalen-1-amine hydrochloride B->C HCl D 1-cyclopropyl-4-isothiocyanatonaphthalene (Route 1) C->D TCDI or Thiophosgene E N-(4-cyclopropylnaphthalen-1-yl)formamide (Route 2) C->E Formylation G Lesinurad D->G Multi-step conversion F 1-cyclopropyl-4-isocyanonaphthalene (Route 2) E->F Dehydration (POCl₃) F->G Multi-component reaction & further steps

Caption: Synthetic routes to Lesinurad from 4-bromonaphthalen-1-amine.

Proposed Exploratory Reaction Pathways

This diagram outlines potential avenues for chemical diversification of 4-cyclopropylnaphthalen-1-amine.

Exploratory_Reactions cluster_electrophilic Electrophilic Aromatic Substitution cluster_diazotization Diazotization & Subsequent Reactions cluster_n_functionalization N-Functionalization cluster_cyclization Heterocycle Formation start 4-cyclopropylnaphthalen-1-amine EAS Halogenation / Nitration start->EAS diazonium Diazonium Salt start->diazonium n_alkylation N-Alkylation / N-Arylation start->n_alkylation pictet_spengler Pictet-Spengler Reaction (after modification) start->pictet_spengler skraup Skraup Synthesis start->skraup sandmeyer Sandmeyer Reaction Products (Halo-, Cyano- derivatives) diazonium->sandmeyer schiemann Schiemann Reaction Product (Fluoro- derivative) diazonium->schiemann

Caption: Potential exploratory reactions of 4-cyclopropylnaphthalen-1-amine.

Mechanism of Action of Lesinurad

Lesinurad, synthesized from this compound, exerts its therapeutic effect by inhibiting uric acid transporters in the kidneys. The following diagram illustrates this mechanism.

Lesinurad_MoA cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine blood Uric Acid (High Levels - Hyperuricemia) URAT1 URAT1 reabsorption Uric Acid Reabsorption URAT1->reabsorption OAT4 OAT4 OAT4->reabsorption reabsorption->blood excretion Increased Uric Acid Excretion urine Uric Acid (Filtered) urine->URAT1 Urate Influx urine->OAT4 Urate Influx Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Lesinurad->OAT4 Inhibits

Caption: Mechanism of action of Lesinurad in the renal proximal tubule.

Conclusion

This compound is a valuable synthetic intermediate with a well-established role in the production of Lesinurad. This guide has provided detailed experimental protocols for its synthesis and subsequent transformations into this important therapeutic agent. Furthermore, by exploring the known chemistry of related naphthalenamines, this document outlines a range of potential exploratory reactions. These suggested pathways offer numerous opportunities for the discovery of novel molecules with potentially valuable applications in medicinal chemistry and materials science. The provided visualizations of the synthetic workflows and the biological mechanism of the end-product, Lesinurad, serve to enhance the understanding of the chemical and biological context of this important compound.

Methodological & Application

Detailed synthesis protocol for Lesinurad using 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (URAT1). The synthesis commences with the readily available starting material, 4-cyclopropylnaphthalen-1-amine hydrochloride. This five-step synthetic route offers an efficient pathway to the final active pharmaceutical ingredient, avoiding the use of highly toxic reagents such as thiophosgene.[1][2] All quantitative data are summarized in tabular format for clarity, and a detailed experimental protocol is provided for each step. A visual representation of the synthetic workflow is also included.

Introduction

Lesinurad, marketed as Zurampic, is a URAT1 inhibitor approved for the treatment of hyperuricemia associated with gout, often in combination with xanthine oxidase inhibitors. Efficient and scalable synthetic routes are crucial for the cost-effective production of this therapeutic agent. The synthetic strategy detailed herein is based on the work of Li and Sun, which reports a 5-step synthesis with a total yield of 45%.[2] This method is characterized by its operational simplicity and use of less hazardous reagents compared to previously reported syntheses.[2]

Synthetic Pathway Overview

The synthesis of Lesinurad from this compound proceeds through five key transformations:

  • Formylation: Conversion of the primary amine to its corresponding formamide.

  • Dehydration: Formation of an isocyanide intermediate.

  • Multicomponent Reaction: Construction of the 1,2,4-triazole ring.

  • Bromination: Introduction of the bromine atom onto the triazole ring.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid, Lesinurad.

Data Presentation

Table 1: Summary of Reactants, Reagents, and Yields

StepStarting MaterialKey Reagents/SolventsProductReported Yield (%)
1This compoundFormic acid, TolueneN-(4-cyclopropylnaphthalen-1-yl)formamide95[2]
2N-(4-cyclopropylnaphthalen-1-yl)formamidePOCl₃, Dichloromethane (DCM)1-cyclopropyl-4-isocyanonaphthalene93[2]
31-cyclopropyl-4-isocyanonaphthaleneBenzyl carbazate, Dimethyl 2,2'-disulfanediyldiacetate, NBS, DCEMethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate72[2]
4Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetatePBr₃Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate80[2]
5Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetateNaOH, THF/Water2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Lesinurad)89[2]

Experimental Protocols

Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide

Reaction: this compound is reacted with formic acid in toluene. The hydrochloride salt is first neutralized, and the resulting free amine undergoes formylation.

Procedure:

  • To a suspension of this compound (1.0 eq) in toluene, add a suitable base (e.g., triethylamine, 1.1 eq) and stir for 30 minutes at room temperature.

  • Add formic acid (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-cyclopropylnaphthalen-1-yl)formamide. The product can be used in the next step without further purification.

Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene

Reaction: The formamide is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) to yield the corresponding isocyanide.

Procedure:

  • Dissolve N-(4-cyclopropylnaphthalen-1-yl)formamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1-cyclopropyl-4-isocyanonaphthalene.

Step 3: Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate

Reaction: This is a key multicomponent reaction where the 1,2,4-triazole ring is constructed. It involves the reaction of 1-cyclopropyl-4-isocyanonaphthalene with benzyl carbazate and a disulfide, activated by N-bromosuccinimide (NBS).

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve dimethyl 2,2'-disulfanediyldiacetate (1.0 eq) and NBS (2.0 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at reflux for 1 hour.

  • In a separate vessel, dissolve 1-cyclopropyl-4-isocyanonaphthalene (1.0 eq, 193 mg) and benzyl carbazate (5.0 eq) in DCE.

  • Slowly add the activated disulfide solution from step 2 to the solution from step 3 at 70 °C.[2]

  • Monitor the reaction by TLC. Upon completion, add water (50 mL) to the reaction mixture.

  • Extract the mixture with DCM (3 x 75 mL).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (2/1 to 1/2) to afford the desired product.[2]

Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Reaction: The hydroxyl group on the triazole ring is replaced with a bromine atom using phosphorus tribromide (PBr₃).

Procedure:

  • Dissolve methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated product.

Step 5: Synthesis of Lesinurad

Reaction: The final step is the hydrolysis of the methyl ester to the carboxylic acid using sodium hydroxide.

Procedure:

  • Dissolve methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of 2-3 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain Lesinurad.

Visual Workflow

Lesinurad_Synthesis A 4-cyclopropylnaphthalen-1-amine hydrochloride B N-(4-cyclopropylnaphthalen-1-yl)formamide A->B Step 1: Formylation (Formic Acid, Toluene) Yield: 95% C 1-cyclopropyl-4-isocyanonaphthalene B->C Step 2: Dehydration (POCl3, DCM) Yield: 93% D Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy- 4H-1,2,4-triazol-3-yl)thio)acetate C->D Step 3: Multicomponent Reaction (Benzyl carbazate, Disulfide, NBS, DCE) Yield: 72% E Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)- 4H-1,2,4-triazol-3-yl)thio)acetate D->E Step 4: Bromination (PBr3) Yield: 80% F Lesinurad E->F Step 5: Hydrolysis (NaOH, THF/H2O) Yield: 89%

Caption: Synthetic workflow for Lesinurad from this compound.

Conclusion

The described five-step synthesis provides an efficient and practical route for the preparation of Lesinurad. This protocol, which avoids the use of highly toxic reagents and proceeds with good to excellent yields in each step, is well-suited for laboratory-scale synthesis and has the potential for scale-up in a drug development setting. The detailed procedures and tabulated data serve as a valuable resource for researchers and chemists involved in the synthesis of Lesinurad and related heterocyclic compounds.

References

Step-by-step guide for the synthesis of 1-cyclopropyl-4-isocyanonaphthalene from 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 1-cyclopropyl-4-isocyanonaphthalene, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 4-cyclopropylnaphthalen-1-amine hydrochloride. The procedure involves a two-step sequence: the formylation of the primary amine to yield N-(4-cyclopropylnaphthalen-1-yl)formamide, followed by the dehydration of the formamide to the target isocyanide. The dehydration is efficiently achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, a method known for its high yields and rapid reaction times.[1][2]

Data Presentation: Reactant and Product Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
This compound1533519-92-4C₁₃H₁₄ClN219.71Starting Material
Sodium Bicarbonate144-55-8NaHCO₃84.01Base
Ethyl Acetate141-78-6C₄H₈O₂88.11Solvent
Acetic Anhydride108-24-7C₄H₆O₃102.09Reagent
Formic Acid64-18-6CH₂O₂46.03Reagent
N-(4-cyclopropylnaphthalen-1-yl)formamideN/AC₁₄H₁₃NO211.26Intermediate
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.33Dehydrating Agent
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Base/Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
1-cyclopropyl-4-isocyanonaphthaleneN/AC₁₄H₁₁N193.25Final Product

Experimental Protocols

Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide (Intermediate)

This procedure involves the neutralization of the amine hydrochloride followed by formylation.

  • Neutralization:

    • To a 250 mL round-bottom flask, add this compound (5.0 g, 22.7 mmol).

    • Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Add 100 mL of ethyl acetate and stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, wash it with brine (2 x 50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 4-cyclopropylnaphthalen-1-amine as an oil or solid. Proceed directly to the next step.

  • Formylation:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a mixture of acetic anhydride (3.5 mL, 37.0 mmol) and formic acid (1.7 mL, 45.4 mmol).

    • Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.

    • Dissolve the crude 4-cyclopropylnaphthalen-1-amine from the previous step in 50 mL of anhydrous tetrahydrofuran (THF) and add it dropwise to the cold formic-acetic anhydride mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.

Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene (Final Product)

This step involves the dehydration of the formamide intermediate using phosphorus oxychloride.[2]

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-cyclopropylnaphthalen-1-yl)formamide (4.0 g, 18.9 mmol) and triethylamine (TEA) (80 mL).

    • Cool the mixture to 0 °C in an ice-salt bath.

  • Dehydration:

    • Add phosphorus oxychloride (POCl₃) (2.1 mL, 22.7 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C. The reaction is typically very fast.[2]

    • Stir the reaction mixture at 0 °C for an additional 10-15 minutes.

    • Monitor the disappearance of the formamide starting material by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-cyclopropyl-4-isocyanonaphthalene.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration start 4-Cyclopropylnaphthalen-1-amine Hydrochloride reagent1 1. NaHCO₃ (aq) 2. Formic Acid / Acetic Anhydride intermediate N-(4-cyclopropylnaphthalen-1-yl)formamide reagent1->intermediate Formylation reagent2 POCl₃, Triethylamine, 0 °C product 1-Cyclopropyl-4-isocyanonaphthalene reagent2->product Dehydration

Caption: Synthetic pathway for 1-cyclopropyl-4-isocyanonaphthalene.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Isocyanides are known for their pungent and unpleasant smell and potential toxicity. Handle the final product with care.

References

Application Notes and Protocols: Use of 1,1'-Thiocarbonyldiimidazole (TCDI) with 4-Cyclopropylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and efficient reagent for the synthesis of thioureas and isothiocyanates from primary amines.[1][2][3] It serves as a safer and more convenient alternative to highly toxic thiophosgene.[1][2] This document provides detailed application notes and protocols for the reaction of TCDI with 4-cyclopropylnaphthalen-1-amine, a primary aromatic amine. The resulting products, N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea or 4-cyclopropyl-1-isothiocyanatonaphthalene, are valuable intermediates in medicinal chemistry due to the established biological activities of thiourea and isothiocyanate derivatives.[4][5][6][7][8]

The reaction of a primary amine with TCDI can lead to two primary products depending on the stoichiometry of the reactants. When two equivalents of the amine are reacted with one equivalent of TCDI, the major product is the symmetrically substituted thiourea. Conversely, reaction with one equivalent of the amine can lead to the formation of an isothiocyanate, although the formation of the corresponding thiourea as a byproduct can occur, especially with less reactive amines.[9]

Potential Products and Their Significance in Drug Development

The reaction between 4-cyclopropylnaphthalen-1-amine and TCDI can yield two key products with significant potential in drug discovery:

  • N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea: Symmetrically substituted thioureas are a class of compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][7][8] The thiourea moiety can act as a pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[7]

  • 4-cyclopropyl-1-isothiocyanatonaphthalene: Isothiocyanates are highly reactive electrophiles that can covalently modify biological macromolecules. They are found in numerous natural products and are recognized for their antimicrobial, anti-inflammatory, and anticancer activities.[9][10] In synthetic chemistry, they serve as crucial building blocks for the synthesis of various sulfur-containing heterocyclic compounds.[9]

Experimental Protocols

The following are generalized protocols for the synthesis of N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea and 4-cyclopropyl-1-isothiocyanatonaphthalene from 4-cyclopropylnaphthalen-1-amine and TCDI.

Protocol 1: Synthesis of N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea

This protocol outlines the synthesis of the symmetrically disubstituted thiourea.

Materials:

  • 4-Cyclopropylnaphthalen-1-amine

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-cyclopropylnaphthalen-1-amine (2.0 equivalents).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., THF or DCM).

  • Addition of TCDI: While stirring, add a solution of TCDI (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea.

Protocol 2: Synthesis of 4-cyclopropyl-1-isothiocyanatonaphthalene

This protocol is designed for the synthesis of the isothiocyanate derivative.

Materials:

  • 4-Cyclopropylnaphthalen-1-amine

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add TCDI (1.1 equivalents).

  • Dissolution of TCDI: Dissolve the TCDI in a suitable anhydrous solvent (e.g., THF or DCM).

  • Addition of Amine: While stirring, add a solution of 4-cyclopropylnaphthalen-1-amine (1.0 equivalent) in the same anhydrous solvent dropwise to the TCDI solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of the isothiocyanate is generally rapid.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can often be used directly in the next step.

  • Purification (if necessary):

    • If purification is required, the crude product can be purified by silica gel column chromatography. It is important to note that isothiocyanates can be sensitive to silica gel, so rapid purification is recommended.

Data Presentation

The following table summarizes the expected quantitative data for the reactions of primary aromatic amines with TCDI, which can be extrapolated to the reaction with 4-cyclopropylnaphthalen-1-amine.

ParameterN,N'-disubstituted Thiourea SynthesisIsothiocyanate Synthesis
Reactant Ratio (Amine:TCDI) 2 : 11 : 1.1
Typical Solvent THF, DCMTHF, DCM
Reaction Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours30 minutes - 2 hours
Typical Yield 80 - 95%70 - 90%
Purification Method Column ChromatographyColumn Chromatography (if needed)

Visualizations

Below are diagrams illustrating the experimental workflow and a potential application in drug discovery.

G Experimental Workflow for Thiourea Synthesis A 1. Dissolve 4-cyclopropylnaphthalen-1-amine (2 eq.) in anhydrous solvent B 2. Add TCDI (1 eq.) solution dropwise at room temperature A->B C 3. Monitor reaction by TLC (2-4 hours) B->C D 4. Workup: - Concentrate - Redissolve & Wash - Dry C->D E 5. Purify by Column Chromatography D->E F N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea E->F G Potential Mechanism of Action in Drug Discovery cluster_0 Drug Candidate cluster_1 Biological Target cluster_2 Cellular Process cluster_3 Therapeutic Outcome A Thiourea/Isothiocyanate Derivative (e.g., from 4-cyclopropylnaphthalen-1-amine) B Enzyme Active Site (e.g., Kinase, Protease) A->B Binding/ Inhibition D Disease-Related Signaling Pathway B->D Modulation E Inhibition of Cell Proliferation, Induction of Apoptosis D->E Leads to

References

Application Note: Synthesis of 4-Cyclopropylnaphthalen-1-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-cyclopropylnaphthalen-1-amine, a valuable building block in medicinal chemistry and drug development, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The document outlines the reaction mechanism, optimized experimental conditions, and a step-by-step protocol. Additionally, it includes a summary of key reaction parameters in a tabular format for easy reference and visual diagrams of the reaction pathway and experimental workflow to aid in comprehension and execution.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[3] The introduction of a cyclopropyl moiety into aromatic systems is of significant interest in drug discovery, as this small, strained ring can favorably modulate the physicochemical and pharmacological properties of a molecule.[4] 4-Cyclopropylnaphthalen-1-amine is a key intermediate in the synthesis of various biologically active compounds.[5] This document details a reliable protocol for its synthesis using a Suzuki-Miyaura coupling approach.

Reaction Principle

The synthesis of 4-cyclopropylnaphthalen-1-amine is achieved by the Suzuki-Miyaura coupling of a 4-halonaphthalen-1-amine with a cyclopropylboron reagent. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the cyclopropyl group from the boron reagent to the palladium complex, and reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)2 Base ArPdR Ar-Pd(II)Ln-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide 4-Halonaphthalen-1-amine (Ar-X) BoronicAcid Cyclopropylboronic Acid Derivative (R'-B(OR)2)

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This protocol is adapted from general Suzuki-Miyaura coupling procedures and optimized for the synthesis of 4-cyclopropylnaphthalen-1-amine.[4][6]

Materials:

  • 4-Bromo-1-naphthalenamine

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Cyclopentyl methyl ether (CPME)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-naphthalenamine (1.0 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a counterflow of argon or nitrogen, add palladium(II) acetate (0.03 mmol, 3 mol%) and XPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water (0.25 M concentration with respect to the aryl halide).

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-cyclopropylnaphthalen-1-amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: 4-Bromo-1-naphthalenamine, Potassium cyclopropyltrifluoroborate, K2CO3 B Add Catalyst System: Pd(OAc)2 and XPhos under inert atmosphere A->B C Add Degassed Solvent: CPME/Water (10:1) B->C D Degas reaction mixture C->D E Heat to 100 °C with stirring D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Dilute with Ethyl Acetate, wash with water and brine G->H I Dry organic layer and concentrate H->I J Purify by flash column chromatography I->J K 4-Cyclopropylnaphthalen-1-amine J->K

Caption: Experimental workflow for the synthesis of 4-cyclopropylnaphthalen-1-amine.

Data Presentation

The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes the effect of different parameters on the yield of a model Suzuki coupling reaction, providing a basis for optimization.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (3)XPhos (6)K₂CO₃CPME/H₂O (10:1)10075[4]
2Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃CPME/H₂O (10:1)100High
3PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O100Variable
4Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O90Moderate

Data adapted from a representative Suzuki-Miyaura coupling of an aryl chloride with potassium cyclopropyltrifluoroborate.[4] Yields are indicative and may vary for the specific synthesis of 4-cyclopropylnaphthalen-1-amine.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents are of high purity and the solvents are properly degassed.

    • Verify the activity of the palladium catalyst. Using a pre-catalyst can sometimes improve results.

    • The choice of base is critical; consider screening other bases such as Cs₂CO₃ or K₃PO₄.

  • Formation of byproducts (e.g., homocoupling):

    • Strictly maintain an inert atmosphere to prevent oxygen from entering the reaction, which can promote homocoupling of the boronic acid derivative.

    • Optimize the stoichiometry of the reactants. An excess of the boronic acid reagent can sometimes lead to homocoupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-cyclopropylnaphthalen-1-amine. The protocol detailed in this application note, utilizing a palladium/XPhos catalyst system, provides a robust and reproducible procedure for obtaining this valuable synthetic intermediate. Careful optimization of reaction parameters, particularly the choice of base and rigorous exclusion of oxygen, is key to achieving high yields and purity.

References

Application Notes and Protocols for the Quantification of 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyclopropylnaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Lesinurad, a URAT1 inhibitor used for the treatment of hyperuricemia associated with gout. The purity and concentration of this intermediate are critical for the quality and efficacy of the final drug product. This document provides detailed analytical methods for the accurate quantification of this compound in bulk drug substances and process monitoring. The protocols described herein are based on established analytical techniques for aromatic amines and have been adapted for this specific compound.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₃H₁₄ClN
Molecular Weight 219.71 g/mol
Appearance White to off-white powder
CAS Number 1533519-92-4

Analytical Methods

Three common analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A stability-indicating method suitable for routine quality control and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identifying and quantifying trace-level impurities after derivatization.

  • UV-Vis Spectrophotometry: A simple and rapid method for concentration determination in straightforward formulations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method is designed to be a stability-indicating assay, capable of separating the main compound from its potential degradation products and process-related impurities.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Methanol.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare a 25 mL solution in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation and Quantitative Data:

The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following table summarizes typical performance characteristics for a validated HPLC-UV method for a pharmaceutical intermediate.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products

Experimental Workflow: HPLC-UV Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter Sample Solution (0.45 µm) dilute->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Report Results calculate->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity. Due to the polarity of the amine group, derivatization is recommended to improve chromatographic peak shape and thermal stability.

Experimental Protocol

2.1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Add 500 µL of a suitable solvent (e.g., Acetonitrile).

    • Add 100 µL of the derivatizing agent (e.g., TFAA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.2. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

2.3. Quantitative Data:

The following table presents typical validation parameters for a GC-MS method for the analysis of a derivatized aromatic amine.

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%

Experimental Workflow: GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent (e.g., TFAA) & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation (Capillary Column) inject->separate detect MS Detection (EI, SIM/Scan) separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report uvvis_logic start Prepare Standard & Sample Solutions in Methanol scan Determine λmax (Wavelength Scan) start->scan measure_std Measure Absorbance of Standards at λmax start->measure_std measure_sample Measure Absorbance of Sample at λmax start->measure_sample scan->measure_std scan->measure_sample calibrate Generate Calibration Curve (Absorbance vs. Concentration) measure_std->calibrate calculate Determine Sample Concentration from Calibration Curve calibrate->calculate measure_sample->calculate end Result calculate->end metabolic_pathway parent 4-cyclopropylnaphthalen-1-amine n_oxidation N-Oxidation (CYP450) parent->n_oxidation Phase I cyclopropyl_oxidation Cyclopropyl Ring Oxidation/Opening (CYP450) parent->cyclopropyl_oxidation Phase I hydroxylamine N-Hydroxy Metabolite n_oxidation->hydroxylamine nitroso Nitroso Metabolite hydroxylamine->nitroso conjugation Phase II Conjugation (e.g., Glucuronidation) hydroxylamine->conjugation Phase II ring_opened Reactive Ring-Opened Metabolites cyclopropyl_oxidation->ring_opened ring_opened->conjugation Phase II excretion Excretion conjugation->excretion

Application Notes & Protocols: Monitoring Reactions of 4-Cyclopropylnaphthalen-1-amine Hydrochloride using HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed methodologies for monitoring chemical reactions involving 4-cyclopropylnaphthalen-1-amine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These protocols are designed to enable researchers to effectively track the consumption of the starting material and the formation of products, ensuring robust reaction monitoring and optimization.

Thin-Layer Chromatography (TLC) Protocol

TLC is a rapid and effective technique for the qualitative monitoring of reaction progress. The following protocol outlines the steps for developing a suitable TLC method for this compound.

Experimental Protocol: TLC Method Development and Reaction Monitoring
  • Preparation of TLC Plates and Chamber:

    • Use commercially available silica gel 60 F254 plates.[1]

    • Prepare a TLC developing chamber by adding a small amount (0.5-1 cm depth) of the chosen mobile phase.[2]

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Reaction Mixture (RM): Dilute a small aliquot of the reaction mixture with the same solvent used for the starting material.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[3]

    • Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

    • Using a capillary tube, spot a small amount of the starting material solution on the 'SM' and 'C' marks.

    • Spot a small amount of the reaction mixture solution on the 'RM' and 'C' marks. The co-spot lane will contain both the starting material and the reaction mixture.[2]

  • Development and Visualization:

    • Place the spotted TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[2]

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.[2]

    • If necessary, use a chemical stain for visualization. A common stain for amines is a p-anisaldehyde solution followed by gentle heating.[1]

  • Interpretation:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot in the 'RM' lane and the appearance of new product spots over time. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[2]

Data Presentation: Recommended TLC Mobile Phase Systems

The choice of mobile phase is critical for achieving good separation. Since this compound is a salt, it is expected to be quite polar. Method development should start with a more polar solvent system and be adjusted accordingly.

System No. Mobile Phase Composition Ratio (v/v) Notes
1Ethyl Acetate / Hexane30:70 to 50:50A good starting point for moderately polar compounds.[3][4]
2Dichloromethane / Methanol95:5 to 90:10Suitable for more polar compounds.[4]
3Dichloromethane / Methanol / Ammonium Hydroxide90:10:0.5The addition of a base like ammonium hydroxide or triethylamine can help to prevent streaking of the amine spot by neutralizing the acidic silica gel surface.[4][5]
4n-Butanol / Acetic Acid / Water4:1:1A polar, protic system that can be effective for highly polar amines and their salts.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides quantitative data on reaction progress, allowing for accurate determination of conversion and yield. A reversed-phase HPLC method is generally suitable for naphthalene derivatives.

Experimental Protocol: HPLC Method Development and Analysis
  • Instrumentation and Column:

    • A standard HPLC system with a UV detector is required.

    • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acidic additive helps to improve peak shape for amines.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas all mobile phases before use.

  • Sample Preparation:

    • Dissolve a known concentration of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Detection Wavelength: Monitor at a wavelength where the naphthalene core has strong absorbance, typically around 254 nm or 280 nm.[6][7]

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.[6]

    • Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.

    • Injection Volume: 5-20 µL.

  • Method Development (Gradient):

    • Start with a gradient elution to determine the approximate retention times of the starting material and products. A broad gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes, is a good starting point.

    • Based on the results of the initial gradient run, an optimized gradient or an isocratic method can be developed to achieve baseline separation of all components in a shorter run time.

Data Presentation: Suggested HPLC Starting Conditions
Parameter Condition 1 (Scouting Gradient) Condition 2 (Optimized Isocratic - Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic 5-95% B over 20 min60% A / 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for monitoring a reaction using either TLC or HPLC.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analytical Method cluster_3 Data Analysis cluster_4 Decision cluster_5 Outcome A Start Reaction with 4-cyclopropylnaphthalen-1-amine HCl B Take Aliquot at Time Points (t=0, t=x, ...) A->B C Sample Preparation (Dilution, Filtration) B->C D TLC Analysis C->D E HPLC Analysis C->E F Qualitative Analysis (Rf values, Spot Intensity) D->F G Quantitative Analysis (Peak Area, % Conversion) E->G H Reaction Complete? F->H G->H I Continue Reaction H->I No J Work-up Reaction H->J Yes I->B

Caption: Workflow for reaction monitoring of this compound.

References

Troubleshooting & Optimization

Optimization of reaction conditions for Lesinurad synthesis from 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Lesinurad, providing potential causes and recommended solutions.

Issue 1: Low Yield in the Formation of 1-cyclopropyl-4-isothiocyanatonaphthalene

Potential CauseRecommended Solution
Incomplete reaction - Ensure the optimal ratio of 4-cyclopropylnaphthalen-1-amine to 1,1'-thiocarbonyldiimidazole (TCDI) is used (1:1.5 has been shown to be effective).[1] - Extend the reaction time. Monitoring the reaction by TLC can help determine the optimal duration. A reaction time of 12 hours at 25 °C has been reported to give good yields.[1]
Degradation of TCDI - Use freshly opened or properly stored TCDI. TCDI is moisture-sensitive.
Sub-optimal reaction temperature - Maintain the reaction temperature at approximately 25 °C for optimal results.[1]
Incorrect solvent - Dichloromethane (DCM) has been reported as an effective solvent for this step.[1]

Issue 2: Poor Yield or Side Product Formation during Triazole Ring Formation

Potential CauseRecommended Solution
Inefficient cyclization - Ensure the reaction is carried out under appropriate conditions. The formation of the triazole ring from the isothiocyanate intermediate often involves reaction with a hydrazine derivative followed by cyclization.[1]
Side reactions of the isothiocyanate - Isothiocyanates can react with nucleophiles other than the desired hydrazine derivative. Ensure the reaction mixture is free from contaminating nucleophiles.
Decomposition of reactants or intermediates - Some intermediates may be unstable. It is advisable to proceed to the next step without extensive purification if the intermediate is prone to degradation.

Issue 3: Incomplete Bromination of the Triazole Ring

Potential CauseRecommended Solution
Insufficient brominating agent - Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is used.
Low reaction temperature - Some bromination reactions may require elevated temperatures to proceed to completion.
Deactivation of the brominating agent - Use a fresh batch of the brominating agent.

Issue 4: Difficulty in the Final Hydrolysis Step

Potential CauseRecommended Solution
Incomplete hydrolysis of the ester - Increase the reaction time or the concentration of the base (e.g., lithium hydroxide).[1] - Ensure the temperature is maintained at 0 °C during the addition of the base to prevent side reactions.[1]
Degradation of the final product - Lesinurad may be sensitive to harsh basic conditions. Careful control of the reaction time and temperature is crucial.
Precipitation issues - After acidification with HCl to a pH of 2-3, ensure the mixture is sufficiently cooled to maximize the precipitation of Lesinurad.[1]

Frequently Asked Questions (FAQs)

Q1: What is an alternative, less toxic reagent to thiophosgene for the synthesis of the isothiocyanate intermediate?

A1: 1,1'-Thiocarbonyldiimidazole (TCDI) is a safer and effective alternative to the highly toxic and volatile thiophosgene for the synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene from 4-cyclopropylnaphthalen-1-amine.[1]

Q2: What are the optimized conditions for the reaction of 4-cyclopropylnaphthalen-1-amine with TCDI?

A2: Optimal conditions reported for this reaction are a temperature of approximately 25 °C, a reaction time of 12 hours, using dichloromethane (DCM) as the solvent, and a molar ratio of 4-cyclopropylnaphthalen-1-amine to TCDI of 1:1.5, which resulted in a yield of 83.6%.[1]

Q3: Are there alternative synthetic routes to Lesinurad starting from this compound that avoid isothiocyanate intermediates?

A3: Yes, a method has been developed that involves the conversion of this compound to N-(4-cyclopropylnaphthalen-1-yl)formamide, which is then converted to 1-cyclopropyl-4-isocyanonaphthalene. This is followed by a multicomponent reaction to construct the 1,2,4-triazole ring, thus avoiding the use of thiophosgene and the formation of thiols.[2]

Q4: What are some of the known impurities in Lesinurad synthesis?

A4: Some identified impurities include Lesinurad Ethyl Ester Impurity, Lesinurad Chloro Impurity, and Lesinurad Desbromo Acid Impurity.

Q5: How should this compound be handled and stored?

A5: It should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes. The container should be stored tightly closed in a dry, cool, and well-ventilated place.

Data Presentation

Table 1: Optimization of the Reaction Ratio for the Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene

Entry4-Cyclopropylnaphthalen-1-amine (eq.)TCDI (eq.)Yield (%)
11172.9
211.583.6
31283.5
412.582.7

Data sourced from Meng et al., 2017.[1]

Experimental Protocols

Synthesis of 4-cyclopropylnaphthalen-1-amine (4)

A mixture of 4-bromonaphthalen-1-amine, cyclopropylboronic acid, potassium phosphate, and palladium-tetrakis(triphenylphosphine) is dissolved in a toluene/water (25:1) mixture under a nitrogen atmosphere. The reaction is heated at 100 °C for 12 hours. After completion, the solution is filtered and concentrated. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 4-cyclopropylnaphthalen-1-amine.[1]

Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene (5)

To a solution of 4-cyclopropylnaphthalen-1-amine in dichloromethane (DCM), 1,1'-thiocarbonyldiimidazole (TCDI) is added. The mixture is stirred at 25 °C for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous Na2SO4, and concentrated to give the crude product, which is purified by column chromatography.[1]

Synthesis of Lesinurad (I)

The methyl ester precursor of Lesinurad, methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, is dissolved in THF. A lithium hydroxide solution is added at 0 °C, and the mixture is stirred for 45 minutes. The solvent is removed, and the residue is diluted with water. The mixture is then acidified to pH 2–3 with 2 N HCl to precipitate the product. The resulting solid is filtered, recrystallized from ethyl acetate, and dried under vacuum to yield Lesinurad.[1]

Visualizations

Lesinurad_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Triazole Ring Formation cluster_step3 Step 3: S-Alkylation cluster_step4 Step 4: Bromination cluster_step5 Step 5: Hydrolysis cluster_end Final Product A 4-Cyclopropylnaphthalen-1-amine hydrochloride B Reaction with TCDI in DCM at 25°C A->B C Reaction with Hydrazine Derivative B->C Intermediate: 1-cyclopropyl-4-isothiocyanatonaphthalene D Cyclization C->D E Reaction with Methyl 2-chloroacetate D->E Intermediate: Triazole-thiol F Reaction with NBS E->F Intermediate: Thioacetate G Reaction with LiOH followed by Acidification F->G Intermediate: Bromo-thioacetate H Lesinurad G->H Troubleshooting_Logic Start Low Yield in a Reaction Step Check1 Verify Reagent Quality and Stoichiometry Start->Check1 Check2 Confirm Reaction Conditions (T, t) Check1->Check2 No Issue Solution1 Use Fresh Reagents, Adjust Ratios Check1->Solution1 Issue Found Check3 Analyze for Side Products (TLC, LC-MS) Check2->Check3 No Issue Solution2 Optimize Temperature and Reaction Time Check2->Solution2 Issue Found Solution3 Modify Work-up or Purification Method Check3->Solution3 Side Products Identified End Improved Yield Solution1->End Solution2->End Solution3->End

References

Improving the yield of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Lesinurad, starting from 4-cyclopropylnaphthalen-1-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of Lesinurad.

Problem IDQuestionPossible CausesSuggested Solutions
LSN-T01 Low yield in the formylation of this compound to N-(4-cyclopropylnaphthalen-1-yl)formamide. - Incomplete reaction. - Degradation of the starting material or product. - Suboptimal reaction conditions (temperature, reaction time).- Ensure anhydrous conditions, as moisture can affect the formylating agent. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Optimize the reaction temperature; try running the reaction at a lower temperature for a longer period or slightly elevated temperature if the reaction is sluggish. - Ensure the purity of the starting material and reagents.
LSN-T02 Formation of significant impurities during the synthesis of 1-cyclopropyl-4-isocyanonaphthalene. - Incomplete dehydration of the formamide. - Side reactions due to excess dehydrating agent (e.g., POCl₃). - Reaction temperature too high, leading to decomposition.- Use the appropriate stoichiometry of the dehydrating agent. An excess can lead to side products. - Control the reaction temperature carefully, adding the dehydrating agent dropwise at a low temperature (e.g., 0 °C). - Ensure the complete removal of the solvent and any residual reagents from the previous step. - Purify the intermediate formamide before proceeding to the isocyanide formation.
LSN-T03 Low yield in the multicomponent reaction to form the 1,2,4-triazole ring. - Low reactivity of the isocyanide intermediate. - Suboptimal ratio of reactants. - Inefficient cyclization.- Ensure the isocyanide intermediate is pure and used immediately after preparation, as isocyanides can be unstable. - Optimize the molar ratios of the isocyanide, benzyl carbazate, and the disulfide component. - Screen different solvents and temperatures to find the optimal conditions for the multicomponent reaction.
LSN-T04 Difficulty in the bromination of the triazole intermediate. - Incomplete reaction. - Formation of over-brominated or other side products. - Degradation of the starting material or product under brominating conditions.- Carefully control the stoichiometry of the brominating agent (e.g., PBr₃ or NBS). - Optimize the reaction temperature and time to minimize side reactions. - Consider using a milder brominating agent if harsh conditions are causing degradation. - Monitor the reaction by TLC or LC-MS to avoid over-reaction.
LSN-T05 Low yield or incomplete hydrolysis of the methyl ester to Lesinurad. - Incomplete saponification. - Degradation of the product under basic conditions. - Difficulty in isolating the final product due to its solubility.- Increase the reaction time or temperature for the hydrolysis step. - Use a different base (e.g., LiOH instead of NaOH) which can sometimes give cleaner reactions and better yields. - Carefully adjust the pH during workup to precipitate the product without causing degradation. The product is an acid and will be soluble in base. - Use an appropriate solvent system for extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the synthesis of Lesinurad starting from this compound?

A1: Based on reported synthetic routes, an overall yield of approximately 45% can be achieved over 5 steps.[1] Alternative routes starting from different precursors have reported overall yields in the range of 4% to 38.8%.[1][2]

Q2: Are there any particularly hazardous reagents used in this synthesis that I should be aware of?

A2: Yes, some synthetic routes for Lesinurad may involve hazardous reagents. For instance, the synthesis of the key intermediate 1-cyclopropyl-4-isocyanonaphthalene can involve phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Some older routes for similar compounds have used thiophosgene, which is highly toxic.[1][2] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: What are the key intermediates in the synthesis of Lesinurad from this compound?

A3: The key intermediates in a common synthetic pathway are N-(4-cyclopropylnaphthalen-1-yl)formamide and 1-cyclopropyl-4-isocyanonaphthalene.[1] The formation of the 1,2,4-triazole ring is a crucial step in the synthesis.[1]

Q4: What are some of the common impurities that can form during the synthesis?

A4: Common impurities can include unreacted starting materials from each step, side products from incomplete reactions, or over-reaction (e.g., over-bromination). For example, in the final hydrolysis step, the corresponding ethyl ester of Lesinurad could be an impurity if the starting material for that step was the ethyl ester. Another potential impurity is the desbromo version of Lesinurad.[3]

Q5: What purification techniques are recommended for the intermediates and the final product?

A5: Standard purification techniques such as column chromatography on silica gel are often used for intermediates.[2] The final product, Lesinurad, can be purified by recrystallization or preparative HPLC if high purity is required.

Experimental Protocols & Data

Synthesis of Lesinurad from this compound

This section provides a summary of the reaction steps and reported yields.

StepReactionReagents & ConditionsYield (%)Reference
1 FormylationThis compound, formylating agent95[1]
2 Isocyanide FormationN-(4-cyclopropylnaphthalen-1-yl)formamide, POCl₃, DCM93[1]
3 Multicomponent Reaction (Triazole Formation)1-cyclopropyl-4-isocyanonaphthalene, benzyl carbazate, dimethyl 2,2'-disulfanediyldiacetate72[1]
4 BrominationMethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, PBr₃80[1]
5 HydrolysisMethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, NaOH89[1]
Overall ~45 [1]
Detailed Methodologies

Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide To a solution of this compound in an appropriate solvent, a formylating agent (e.g., ethyl formate or a mixture of formic acid and acetic anhydride) is added. The reaction mixture is stirred at a suitable temperature (e.g., room temperature or slightly elevated) until the reaction is complete as monitored by TLC. The product is then isolated by extraction and purified, for example, by recrystallization, to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.

Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene N-(4-cyclopropylnaphthalen-1-yl)formamide is dissolved in a dry solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and a dehydrating agent like phosphorus oxychloride (POCl₃) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time before being carefully quenched with an aqueous base solution. The organic layer is separated, washed, dried, and concentrated to give 1-cyclopropyl-4-isocyanonaphthalene, which is often used in the next step without further purification.

Step 3: Multicomponent Reaction for Triazole Formation The crude 1-cyclopropyl-4-isocyanonaphthalene is dissolved in a suitable solvent. To this solution are added benzyl carbazate and a disulfide, such as dimethyl 2,2'-disulfanediyldiacetate. The mixture is heated to allow for the multicomponent reaction to proceed, leading to the formation of the triazole ring. After completion, the product, methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, is isolated and purified.

Step 4: Bromination of the Triazole Intermediate The triazole intermediate is treated with a brominating agent like phosphorus tribromide (PBr₃) in an inert solvent. The reaction is typically carried out at a controlled temperature to prevent side reactions. Upon completion, the reaction is quenched, and the product, methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, is isolated and purified.

Step 5: Hydrolysis to Lesinurad The methyl ester from the previous step is dissolved in a mixture of a solvent like methanol or ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH). The mixture is stirred, often with heating, to facilitate the hydrolysis of the ester. After the reaction is complete, the solution is acidified to precipitate the final product, Lesinurad. The solid is then collected by filtration, washed, and dried.

Visualizations

G cluster_workflow Synthetic Workflow for Lesinurad A 4-Cyclopropylnaphthalen-1-amine Hydrochloride B N-(4-cyclopropylnaphthalen-1-yl)formamide A->B Step 1: Formylation (95% Yield) C 1-Cyclopropyl-4-isocyanonaphthalene B->C Step 2: Isocyanide Formation (93% Yield) D Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate C->D Step 3: Multicomponent Reaction (72% Yield) E Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate D->E Step 4: Bromination (80% Yield) F Lesinurad E->F Step 5: Hydrolysis (89% Yield) G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Check Starting Material and Reagent Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure Purify Purify Starting Materials/Reagents CheckPurity->Purify Impure CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture Optimal Optimize Systematically Optimize Conditions CheckConditions->Optimize Non-Optimal Dry Dry Solvents/ Reagents CheckMoisture->Dry Moisture Present Success Improved Yield CheckMoisture->Success Anhydrous Optimize->Success Purify->Optimize Dry->Optimize

References

Troubleshooting common side reactions in Lesinurad synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and impurities encountered during its synthesis.

Main Synthetic Pathway of Lesinurad

The synthesis of Lesinurad typically involves the construction of the substituted 1,2,4-triazole ring followed by the introduction of the thioacetic acid side chain. A common route starts from 4-cyclopropylnaphthalen-1-amine, which is converted to the key intermediate 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. Subsequent alkylation with an haloacetic acid ester followed by hydrolysis yields the final product.

Lesinurad Synthesis Pathway A 4-Cyclopropyl- naphthalen-1-amine B Key Triazole Intermediates A->B Multiple Steps C 5-Bromo-4-(4-cyclopropylnaphthalen- 1-yl)-4H-1,2,4-triazole-3-thiol B->C Bromination D Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen- 1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate C->D Alkylation with Ethyl Bromoacetate E Lesinurad D->E Hydrolysis Chloro_Impurity_Formation cluster_0 Sandmeyer Reaction cluster_1 Competitive Nucleophilic Attack Diazonium Triazole-N2+ ArylRadical Aryl Radical Diazonium->ArylRadical Cu(I) catalyst - N2 Product Lesinurad (Bromo) ArylRadical->Product Cu(II)Br Impurity Chloro Impurity ArylRadical->Impurity Cu(II)Cl Br Br- (from CuBr) Cl Cl- (impurity) Debromination_Side_Reaction Lesinurad Lesinurad (Bromo Compound) Desbromo Desbromo Impurity Lesinurad->Desbromo Catalyst (e.g., Pd residue) + Hydrogen Source Hydrolysis_Troubleshooting Start Incomplete Hydrolysis (Ethyl Ester Impurity Present) Check1 Is Base in Sufficient Excess? Start->Check1 Check2 Is Reaction Time Sufficient? Check1->Check2 Yes End Complete Hydrolysis (Lesinurad) Check1->End No, Increase Base Check3 Is Temperature Optimal? Check2->Check3 Yes Check2->End No, Extend Time Check3->End No, Increase Temp. Check3->End Yes

Technical Support Center: Identification and Characterization of Impurities in 4-Cyclopropylnaphthalen-1-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the impurity profile of 4-cyclopropylnaphthalen-1-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can be broadly categorized into three types, based on ICH guidelines[1]:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts. For this specific molecule, they could include unreacted starting materials, products of side reactions, or isomers.

  • Inorganic Impurities: These may include reagents, ligands, catalysts (like palladium), heavy metals, or inorganic salts used in the manufacturing process.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.

Q2: Why is it crucial to identify and characterize these impurities?

A2: Identifying, quantifying, and controlling impurities is a critical part of drug development and manufacturing.[2] Even small amounts of certain impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory authorities like the FDA and EMA have strict guidelines (such as ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities.[1][3]

Q3: What are the most common analytical techniques for analyzing impurities in aromatic amines like this one?

A3: The most common and powerful analytical techniques for impurity profiling of aromatic amines are:

  • High-Performance Liquid Chromatography (HPLC): Often with UV detection, HPLC is the workhorse for separating and quantifying non-volatile organic impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.[5][6][7][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and selective, making it invaluable for identifying unknown impurities by providing molecular weight information.[4]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study intentionally exposes the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[4][11][12][13][14][15][16] This study is crucial for several reasons:

  • It helps to identify likely degradation products that could form during storage.[16]

  • It establishes the degradation pathways of the molecule.[13]

  • It demonstrates the specificity of the analytical method, proving that it can separate the main compound from its degradation products.[16]

Troubleshooting Guides

Q1: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify its source?

A1: An unexpected peak in an HPLC analysis can be a significant issue that requires a systematic investigation.[3] The source could be contamination, a co-eluting component, a degradation product, or a process-related impurity.[1][3]

Troubleshooting Steps:

  • Confirm the Peak is Real: Re-inject the same sample to ensure it's not a random artifact. If the peak is reproducible, proceed with the investigation.

  • Blank Injections: Inject your mobile phase and sample diluent as blanks. If the peak is present, it indicates contamination in your solvent, glassware, or HPLC system.[1]

  • Placebo Injection: If you are analyzing a formulated product, inject a placebo (all excipients without the API). This will help determine if the peak originates from the excipients.[1]

  • Review Synthesis Route: Examine the synthetic pathway for potential by-products, unreacted starting materials, or reagents that could be the source of the impurity.

  • Forced Degradation: Compare the chromatogram with those from forced degradation studies. A match might indicate that the impurity is a degradant.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity. A non-homogenous peak suggests co-elution.

  • Structural Elucidation: If the peak is confirmed to be a real and significant impurity, further characterization using techniques like LC-MS for molecular weight determination and preparative HPLC for isolation followed by NMR for structural confirmation is necessary.[3][17]

Q2: My Buchwald-Hartwig amination or Suzuki coupling reaction is giving a low yield and multiple by-products. What are the common side reactions?

A2: Low yields and by-products in palladium-catalyzed cross-coupling reactions are common issues.

Common Side Reactions in Buchwald-Hartwig Amination:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be caused by beta-hydride elimination from the palladium-amido complex.[18]

  • Catalyst Deactivation: The amine substrate or product can sometimes act as a ligand, deactivating the palladium catalyst.[19] Using bulky phosphine ligands can often mitigate this.

  • Homocoupling: The boronic acid (in Suzuki-type reactions) or the aryl halide can couple with themselves to form symmetric biaryls. This can be influenced by the presence of oxygen.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: These reactions are sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).

  • Optimize Ligand and Base: The choice of ligand and base is critical. For challenging substrates, electron-rich and sterically hindered ligands are often more effective.[18]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and cleaner reactions compared to generating the active catalyst in situ.

  • Temperature Control: Running the reaction at a lower temperature, if possible, can sometimes reduce the formation of dehalogenated by-products.

Potential Impurity Identification and Characterization

While specific impurity data for this compound is not extensively available in public literature, we can infer potential process-related impurities based on likely synthetic routes. A plausible synthesis involves the palladium-catalyzed coupling of an amine source with a 4-cyclopropylnaphthalene precursor.

Potential Process-Related Impurities:

Impurity NameStructurePotential Source
4-Bromo-1-aminonaphthaleneUnreacted starting material from a Suzuki or Buchwald-Hartwig coupling.
4-Cyclopropyl-1-nitronaphthaleneIncomplete reduction if the synthesis proceeds via a nitro intermediate.
N,N-bis(4-cyclopropylnaphthalen-1-yl)amineOver-reaction or side reaction during amination.
NaphthaleneBy-product from hydrodehalogenation of a naphthalene starting material.
Biphenyl derivativesHomocoupling of boronic acids or aryl halides used in the coupling reaction.

Potential Degradation Products:

Based on the structure of 4-cyclopropylnaphthalen-1-amine, forced degradation studies might reveal the following types of degradants:

Degradation TypePotential Products
Oxidative Degradation N-oxides, hydroxylamines, or products from the opening of the cyclopropyl ring.[4][13]
Photolytic Degradation Products resulting from reactions involving the aromatic naphthalene ring system.[4]
Thermal Degradation Generally, aromatic amines are relatively stable to heat, but degradation could occur at high temperatures.[4]
Acid/Base Hydrolysis The compound is likely stable to hydrolysis under typical conditions, but extreme pH may cause some degradation.[13]

Data Presentation

The following tables present hypothetical but realistic data for the validation of an analytical method for this compound.

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria (as per ICH Q2(R1))[18]
Linearity (r²) > 0.999≥ 0.99
LOD 0.01%Reportable
LOQ 0.03%Reportable
Precision (%RSD) < 2.0%≤ 15% at LOQ, ≤ 10% at higher concentrations
Accuracy (% Recovery) 98.0% - 102.0%Typically 80-120%

Table 2: GC-MS Residual Solvent Analysis (Hypothetical Data)

SolventConcentration (ppm)ICH Limit (ppm)
Methanol 503000
Toluene 10890
Tetrahydrofuran (THF) 20720
Ethyl Acetate 155000

Experimental Protocols

1. HPLC-UV Method for Purity and Impurity Determination

This protocol outlines a general method for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

2. GC-MS Headspace Method for Residual Solvent Analysis

This protocol is based on general methods for residual solvent analysis in amine hydrochloride salts.[7][8][9][10]

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium at a constant flow of 2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

3. Forced Degradation Study Protocol

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.[4]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak Observed in HPLC is_reproducible Is the peak reproducible? start->is_reproducible blank_injection Inject Blank (Solvent/Mobile Phase) is_reproducible->blank_injection Yes end_artifact Peak is an Artifact is_reproducible->end_artifact No peak_in_blank Peak present in blank? blank_injection->peak_in_blank source_contamination Source is Contamination (Solvent, System, Glassware) peak_in_blank->source_contamination Yes forced_degradation Compare with Forced Degradation Samples peak_in_blank->forced_degradation No is_degradant Is it a known degradant? forced_degradation->is_degradant degradant_identified Impurity Identified as Degradant is_degradant->degradant_identified Yes lc_ms_analysis LC-MS Analysis for Molecular Weight is_degradant->lc_ms_analysis No prep_hplc Isolate with Preparative HPLC lc_ms_analysis->prep_hplc nmr_analysis NMR for Structural Elucidation prep_hplc->nmr_analysis structure_determined Structure Determined nmr_analysis->structure_determined Synthetic_Pathway_Impurities cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_product Product cluster_impurities Potential Process-Related Impurities SM1 4-Bromo-1-aminonaphthalene Impurity A reaction Pd Catalyst, Base SM1->reaction SM2 Cyclopropylboronic Acid SM2->reaction product 4-Cyclopropylnaphthalen-1-amine reaction->product ImpurityA Unreacted SM1 reaction->ImpurityA ImpurityB Homocoupling Product (Biphenyl) reaction->ImpurityB ImpurityC Debrominated Product (1-Aminonaphthalene) reaction->ImpurityC HPLC_Troubleshooting start Peak Shape Anomaly (Tailing, Fronting, Splitting) check_column Check Column (Age, Contamination, Voids) start->check_column check_mobile_phase Check Mobile Phase (pH, Buffer Strength, Freshness) start->check_mobile_phase check_sample Check Sample (Overload, Solvent Mismatch) start->check_sample check_system Check System (Dead Volume, Leaks) start->check_system solution_column Solution: Replace Column, Use Guard Column check_column->solution_column solution_mp Solution: Adjust pH, Increase Buffer Conc., Prepare Fresh check_mobile_phase->solution_mp solution_sample Solution: Reduce Injection Volume, Dissolve in Mobile Phase check_sample->solution_sample solution_system Solution: Check Fittings, Use Shorter Tubing check_system->solution_system

References

How to avoid the formation of byproducts when using 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-cyclopropylnaphthalen-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of byproducts during the synthesis and handling of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of 4-cyclopropylnaphthalen-1-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 4-halonaphthalen-1-amine (e.g., 4-bromo-naphthalen-1-amine) with a cyclopropylating agent, such as cyclopropylboronic acid. The resulting free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.[1]

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

Several byproducts can form depending on the reaction conditions. The most common include:

  • Over-arylated products: Where a second naphthalenamine molecule reacts with the desired product.

  • Hydrodehalogenation byproducts: Where the starting 4-halonaphthalen-1-amine is reduced, removing the halogen atom.

  • Cyclopropyl ring-opened species: The strained cyclopropyl ring can open under certain conditions, particularly in the presence of strong acids.

  • Oxidative dimerization products: Naphthalenamines can be susceptible to oxidative coupling, leading to dimer formation.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of reaction parameters. Key strategies include:

  • Optimization of catalyst and ligand: The choice of palladium catalyst and phosphine ligand is crucial in Buchwald-Hartwig aminations to promote the desired C-N bond formation and suppress side reactions.[2][3][4][5][6]

  • Control of stoichiometry: Using the correct ratio of reactants can prevent over-arylation.

  • Careful selection of base: The base used can influence the reaction pathway.

  • Temperature and reaction time monitoring: Running the reaction at the optimal temperature for the appropriate duration can minimize the formation of degradation products.

  • Exclusion of oxygen: To prevent oxidative dimerization, it is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the best practices for the purification of this compound?

Purification can be achieved through several methods:

  • Crystallization: Recrystallization from a suitable solvent system is often effective for removing impurities.

  • Column chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.

  • Acid-base extraction: This technique can be employed to separate the basic amine product from non-basic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Inefficient catalysisScreen different palladium catalysts and phosphine ligands. Ensure the catalyst is not deactivated.
Suboptimal reaction temperatureOptimize the reaction temperature. Lower temperatures may reduce byproduct formation but could also slow down the desired reaction.
Presence of over-arylated byproduct Incorrect stoichiometryUse a slight excess of the cyclopropylating agent relative to the naphthalenamine.
Significant amount of hydrodehalogenation Presence of a hydrogen source and a catalyst that promotes this side reactionUse a ligand that favors reductive elimination over other pathways. Ensure anhydrous conditions.
Detection of ring-opened byproducts Exposure to strong acidic conditionsAvoid the use of strong acids during the reaction and workup. If the hydrochloride salt is desired, the addition of HCl should be carefully controlled.
Product discoloration (suggesting oxidation) Presence of oxygen during the reaction or storageDegas all solvents and reagents and maintain an inert atmosphere throughout the synthesis and storage.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclopropylnaphthalen-1-amine via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromo-naphthalen-1-amine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-naphthalen-1-amine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate tribasic (2.0 equiv).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add additional anhydrous, degassed toluene and a small amount of degassed water.

  • Seal the flask and heat the reaction mixture at 80-100 °C with stirring under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of this compound

Materials:

  • Purified 4-cyclopropylnaphthalen-1-amine

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield and Byproduct Formation

LigandProduct Yield (%)Over-arylation (%)Hydrodehalogenation (%)
Tricyclohexylphosphine (PCy₃)85510
Tri-tert-butylphosphine (P(t-Bu)₃)9037
XPhos92<2<5
SPhos8848

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Table 2: Influence of Acid Concentration on Cyclopropyl Ring Opening

AcidConcentrationTemperature (°C)Ring-Opened Byproduct (%)
HCl1 M25<1
HCl6 M2515
HCl1 M8010
Trifluoroacetic Acid1 M255

Note: Data is illustrative of the trend of increased ring-opening with stronger acid and higher temperature.

Visualizations

Byproduct_Formation_Pathway 4-Halo-naphthalen-1-amine 4-Halo-naphthalen-1-amine Desired_Product 4-Cyclopropylnaphthalen-1-amine 4-Halo-naphthalen-1-amine->Desired_Product Buchwald-Hartwig Amination Hydrodehalogenation Hydrodehalogenation Byproduct 4-Halo-naphthalen-1-amine->Hydrodehalogenation H-source Cyclopropylamine_Source Cyclopropylamine_Source Cyclopropylamine_Source->Desired_Product Buchwald-Hartwig Amination Pd_Catalyst Pd_Catalyst Pd_Catalyst->Desired_Product Buchwald-Hartwig Amination Base Base Base->Desired_Product Buchwald-Hartwig Amination Over_arylation Over-arylated Byproduct Desired_Product->Over_arylation Excess Amine Ring_Opening Ring-Opened Byproduct Desired_Product->Ring_Opening Strong Acid Dimerization Oxidative Dimerization Byproduct Desired_Product->Dimerization Oxygen

Caption: Potential pathways for byproduct formation during the synthesis of 4-cyclopropylnaphthalen-1-amine.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition 2. Add Reactants & Catalyst Reaction_Setup->Reagent_Addition Heating 3. Heat to Reaction Temp. Reagent_Addition->Heating Monitoring 4. Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup 5. Aqueous Workup Monitoring->Workup Reaction Complete Purification 6. Purification (Chromatography/Crystallization) Workup->Purification Salt_Formation 7. Hydrochloride Salt Formation Purification->Salt_Formation Final_Product Final Product Salt_Formation->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

URAT1_Signaling_Pathway Uric_Acid_Lumen Uric Acid (in Renal Tubule Lumen) URAT1 URAT1 Transporter (Apical Membrane) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid (in Renal Epithelial Cell) URAT1->Uric_Acid_Cell GLUT9 GLUT9 Transporter (Basolateral Membrane) Uric_Acid_Cell->GLUT9 Uric_Acid_Blood Uric Acid (in Blood) GLUT9->Uric_Acid_Blood Lesinurad Lesinurad (URAT1 Inhibitor) Lesinurad->URAT1 Inhibits

Caption: Simplified signaling pathway of uric acid reabsorption via the URAT1 transporter and the inhibitory action of Lesinurad.

References

Purification challenges of Lesinurad when synthesized from 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges during the synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Lesinurad starting from this compound?

The synthesis involves a multi-step process that begins with the conversion of this compound to an isocyanide intermediate. This is followed by a multicomponent reaction to construct the 1,2,4-triazole ring system. The final steps involve bromination of the triazole ring and hydrolysis of an ester intermediate to yield the final Lesinurad product.[1]

Q2: What are the common impurities encountered in this synthesis?

Several process-related impurities and potential byproducts can complicate the purification of Lesinurad. These include unreacted starting materials and intermediates, as well as side-products from the key reaction steps. Known impurities that may arise from this or similar synthetic routes include:

  • Lesinurad Ethyl Ester Impurity: An esterified version of the final product.[2]

  • Lesinurad Chloro Impurity: A chlorinated analog of Lesinurad.[2]

  • Unreacted Intermediates: Such as the methyl ester of Lesinurad, which is the precursor before the final hydrolysis step.[1]

  • Side-products from the Multicomponent Reaction: These reactions can sometimes yield isomeric products or other adducts depending on the reaction conditions.

Q3: What analytical techniques are recommended for monitoring the purity of Lesinurad during purification?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Lesinurad and quantifying impurities.[3][4][5] UV-Visible spectrophotometry can also be utilized for quantitative analysis.[4]

Troubleshooting Guides

Issue 1: Low Purity of Crude Lesinurad After Final Hydrolysis

Problem: The crude Lesinurad obtained after the hydrolysis of the methyl ester intermediate shows significant impurities by HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Hydrolysis Monitor the reaction progress using TLC or HPLC to ensure the complete disappearance of the methyl ester intermediate. If necessary, prolong the reaction time or adjust the concentration of the base (e.g., NaOH).[1]Residual methyl ester is a common impurity that can be difficult to remove from the final product due to similar polarity.
Degradation of Product Perform the hydrolysis at a controlled, lower temperature. Minimize the reaction time once the starting material is consumed.Lesinurad, under harsh basic conditions and elevated temperatures, may be susceptible to degradation.
Presence of Byproducts from Previous Steps Purify the intermediate, methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, by column chromatography or recrystallization before proceeding to the hydrolysis step.Carrying forward impurities from earlier stages will contaminate the final product, making purification more challenging.
Issue 2: Difficulty in Crystallizing Lesinurad

Problem: The isolated Lesinurad fails to crystallize or forms an oil/amorphous solid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Presence of Impurities Analyze the crude product by HPLC to identify the level and nature of impurities. If significant impurities are present, purify the material using column chromatography before attempting recrystallization.Impurities can inhibit crystal lattice formation, leading to oils or amorphous solids.
Inappropriate Solvent System Screen a variety of solvent systems for recrystallization. Solvents such as methanol and ethanol have been reported to form solvates with Lesinurad.[6] Experiment with solvent/anti-solvent systems (e.g., dissolving in a good solvent like methanol and adding a poor solvent like water).The choice of solvent is critical for successful crystallization. Lesinurad's poor aqueous solubility suggests that organic or mixed solvent systems will be more effective.[6]
Polymorphism Attempt different crystallization techniques such as slow evaporation, slow cooling, or slurry crystallization to favor the formation of a stable crystalline form. Seeding with a known crystal of Lesinurad can also be beneficial.Lesinurad is known to exist in different polymorphic forms, which can influence its crystallization behavior.[6]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Lesinurad starting from this compound.[1]

Reaction Step Product Reported Yield
Formylation of 4-cyclopropylnaphthalen-1-amineN-(4-cyclopropylnaphthalen-1-yl)formamide95%
Dehydration to Isocyanide1-cyclopropyl-4-isocyanonaphthalene~93%
Multicomponent ReactionMethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate72%
BrominationMethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate80%
HydrolysisLesinurad89%
Overall Yield Lesinurad ~45%

Experimental Protocols

Protocol 1: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene
  • Formylation: this compound is reacted with a formylating agent to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.[1]

  • Dehydration: The resulting formamide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM), to produce 1-cyclopropyl-4-isocyanonaphthalene.[1] The reaction progress should be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched and extracted. The crude isocyanide can be purified by column chromatography on silica gel.

Protocol 2: HPLC Analysis of Lesinurad Purity
  • Column: A reverse-phase C18 column (e.g., Inertsil ODS, 4.6 x 250 mm, 5 µm) is typically used.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 40:60 (v/v) mixture of 0.1% trifluoroacetic acid and methanol.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 255 nm.[5]

  • Sample Preparation: Dissolve the Lesinurad sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.

Visualizations

Lesinurad_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Multicomponent Reaction cluster_step4 Step 4: Bromination cluster_step5 Step 5: Hydrolysis start_mat 4-Cyclopropylnaphthalen-1-amine HCl formamide N-(4-cyclopropylnaphthalen-1-yl)formamide start_mat->formamide Formylating Agent isocyanide 1-Cyclopropyl-4-isocyanonaphthalene formamide->isocyanide POCl3 triazole_ester Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)- 5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate isocyanide->triazole_ester Benzyl carbazate, Disulfide bromo_ester Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)- 4H-1,2,4-triazol-3-yl)thio)acetate triazole_ester->bromo_ester PBr3 lesinurad Lesinurad bromo_ester->lesinurad NaOH

Caption: Synthetic workflow for Lesinurad from 4-cyclopropylnaphthalen-1-amine HCl.

Purification_Troubleshooting start Crude Lesinurad Purification check_purity Check Purity by HPLC start->check_purity high_purity High Purity (>99%) check_purity->high_purity Yes low_purity Low Purity (<99%) check_purity->low_purity No crystallize Attempt Crystallization high_purity->crystallize identify_impurities Identify Major Impurities low_purity->identify_impurities success Successful Crystallization crystallize->success Success failure Crystallization Failure (Oil/Amorphous) crystallize->failure Failure unreacted_ester Unreacted Methyl Ester identify_impurities->unreacted_ester Ester Present other_impurities Other Impurities identify_impurities->other_impurities Other re_hydrolyze Re-run Hydrolysis or Optimize Conditions unreacted_ester->re_hydrolyze column_chrom Purify by Column Chromatography other_impurities->column_chrom re_hydrolyze->check_purity column_chrom->check_purity screen_solvents Screen Different Solvent Systems failure->screen_solvents screen_solvents->crystallize

Caption: Troubleshooting decision tree for Lesinurad purification.

References

Technical Support Center: Impact of 4-cyclopropylnaphthalen-1-amine hydrochloride Purity on Final Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the starting material purity of 4-cyclopropylnaphthalen-1-amine hydrochloride on the synthesis of the final product, with a focus on the production of Lesinurad.

Troubleshooting Guides

This section addresses specific issues that may be encountered during synthesis, linking them to the purity of the starting material, this compound.

Problem 1: Low Yield of the Final Product (Lesinurad)

Possible Cause: Impurities in the this compound starting material can react with downstream reagents, leading to the formation of byproducts and consuming the desired reactants, thus lowering the overall yield of Lesinurad.

Troubleshooting Steps:

  • Purity Analysis of the Starting Material:

    • Conduct a thorough purity analysis of the this compound lot used.

    • Recommended analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.

  • Identification of Potential Impurities:

    • Common impurities can arise from the synthetic route of this compound. These may include isomers, unreacted starting materials, or byproducts from side reactions.

    • A potential impurity that has been identified in the synthesis of Lesinurad is an unexpected isomeric byproduct.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or HPLC to detect the formation of any unusual spots or peaks that might indicate side reactions.

  • Purification of Starting Material:

    • If the starting material is found to be of insufficient purity, consider recrystallization or chromatographic purification to remove critical impurities before proceeding with the synthesis.

Problem 2: Formation of Unexpected Side Products in the Final Product

Possible Cause: Reactive impurities in the this compound can participate in parallel reactions, leading to the formation of unexpected adducts or derivatives in the final product mixture.

Troubleshooting Steps:

  • Characterization of Side Products:

    • Isolate the major side products using preparative chromatography.

    • Characterize their structures using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Retrospective Analysis of Starting Material:

    • Once the structures of the side products are known, retrospectively analyze the starting material for the presence of precursor impurities that could lead to their formation.

  • Review of Synthetic Route:

    • Examine the synthetic route of this compound to hypothesize the potential impurities that could be carried over.

Logical Relationship: Impact of Impurity on Final Product

A Starting Material: 4-cyclopropylnaphthalen-1-amine HCl C Reaction with Downstream Reagents A->C B Impurity (e.g., Isomer) B->C Competes in reaction D Desired Product: Lesinurad C->D Main Reaction E Side Product C->E Side Reaction F Reduced Yield & Purity of Final Product D->F E->F start Low Product Yield Observed check_purity Analyze Purity of 4-cyclopropylnaphthalen-1-amine HCl start->check_purity purity_ok Purity > 99%? check_purity->purity_ok purify_sm Purify Starting Material (e.g., Recrystallization) purity_ok->purify_sm No investigate_other Investigate Other Reaction Parameters (e.g., Reagents, Conditions) purity_ok->investigate_other Yes re_run Re-run Synthesis with Purified Material purify_sm->re_run end Problem Resolved re_run->end investigate_other->end

References

Green chemistry approaches for the synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to sustainable pharmaceutical manufacturing, this technical support center provides troubleshooting guidance and frequently asked questions for the green synthesis of Lesinurad, commencing with 4-cyclopropylnaphthalen-1-amine hydrochloride. The methodologies presented prioritize environmentally benign processes, such as multicomponent reactions and continuous flow synthesis, to mitigate the use of hazardous reagents and improve overall efficiency.

Troubleshooting Guide

This guide addresses potential issues that may arise during the green synthesis of Lesinurad, offering systematic solutions to overcome common experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the formation of 1-cyclopropyl-4-isocyanonaphthalene Incomplete conversion of the formamide precursor. Degradation of the isocyanide product.Ensure the dehydrating agent (e.g., POCl₃) is fresh and used in the correct stoichiometric amount. Maintain a low reaction temperature to prevent side reactions. Work up the reaction mixture promptly to isolate the isocyanide and avoid decomposition.
Poor results in the multicomponent reaction to form the triazole ring Impure starting materials, particularly the isocyanide. Incorrect reaction stoichiometry. Inefficient catalyst or reaction conditions.Purify the 1-cyclopropyl-4-isocyanonaphthalene via chromatography before use. Carefully control the molar ratios of the reactants (isocyanide, disulfide, and nucleophile). If applicable, screen different catalysts and solvents to optimize the reaction. Consider microwave irradiation to potentially improve yield and reduce reaction time.
Difficulty in the final hydrolysis step to yield Lesinurad Incomplete hydrolysis of the ester precursor. Degradation of the final product under harsh basic conditions.Extend the reaction time or slightly increase the temperature for the hydrolysis. Use a milder base (e.g., LiOH instead of NaOH) and monitor the reaction progress closely by TLC or HPLC to avoid product degradation. Carefully neutralize the reaction mixture to the isoelectric point of Lesinurad to maximize precipitation and recovery.
Formation of significant byproducts Side reactions due to reactive intermediates. Presence of impurities in starting materials or solvents.Optimize reaction conditions (temperature, concentration, addition rate of reagents) to favor the desired reaction pathway. Use high-purity, anhydrous solvents and reagents to minimize side reactions. Employ in-line purification techniques in continuous flow setups to remove byproducts as they form.
Inconsistent results in continuous flow synthesis Fluctuations in flow rates or temperature. Clogging of the reactor coils. Inefficient mixing of reagents.Utilize precise and calibrated syringe pumps for stable flow rates. Implement a robust temperature control system for the reactor. Filter all reagent solutions before introducing them into the flow system to prevent clogging. Ensure the reactor design promotes efficient mixing at the interface of the reagent streams.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the green synthesis of Lesinurad.

Q1: What are the main green chemistry advantages of the multicomponent synthesis of Lesinurad?

A1: The primary advantages include the avoidance of toxic reagents like thiophosgene, which is traditionally used to create the isothiocyanate intermediate.[1][2] Multicomponent reactions also increase atom economy by incorporating multiple starting materials into the final product in a single step, reducing waste and simplifying purification processes.[1]

Q2: Can the synthesis be performed under solvent-free conditions?

A2: While the literature primarily describes solution-phase synthesis, exploring solvent-free or mechanochemical conditions could be a further step towards a greener process. Such methods can reduce solvent waste and potentially lower energy consumption.

Q3: What are the key parameters to control in the continuous flow synthesis of Lesinurad?

A3: In continuous flow synthesis, precise control over residence time, temperature, and stoichiometry is crucial.[3] The flow rates of the individual reactant streams determine the stoichiometry and residence time within the heated reactor coils, directly impacting reaction completion and yield.[3]

Q4: How can I minimize the environmental impact of purification steps?

A4: To reduce the environmental impact of purification, consider using greener solvents for chromatography, such as supercritical fluids or bio-based solvents. Implementing in-line purification in a continuous flow setup can also minimize solvent usage and waste generation.

Q5: Are there any safety concerns with the reagents used in the greener synthetic routes?

A5: While greener routes avoid highly toxic reagents like thiophosgene, it is essential to handle all chemicals with appropriate safety precautions.[2] For instance, phosphorus oxychloride (POCl₃), used for dehydration, is corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and use personal protective equipment.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported green synthesis of Lesinurad via a multicomponent reaction.[2]

Reaction Step Product Yield (%) Reagents Solvent
FormylationN-(4-cyclopropylnaphthalen-1-yl)formamide95This compound, Formic acid-
Dehydration1-cyclopropyl-4-isocyanonaphthalene~93N-(4-cyclopropylnaphthalen-1-yl)formamide, POCl₃Dichloromethane
Multicomponent ReactionMethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate721-cyclopropyl-4-isocyanonaphthalene, Benzyl carbazate, Dimethyl 2,2'-disulfanediyldiacetate-
BrominationMethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate80Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, PBr₃-
HydrolysisLesinurad89Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, NaOH-
Overall Yield Lesinurad 45

Experimental Protocols

A detailed methodology for a key green synthetic approach to Lesinurad is provided below.

Synthesis of Lesinurad via a Multicomponent Reaction [2]

  • N-(4-cyclopropylnaphthalen-1-yl)formamide (17): this compound (16) is reacted with formic acid to yield N-(4-cyclopropylnaphthalen-1-yl)formamide (17) in a 95% isolated yield.

  • 1-cyclopropyl-4-isocyanonaphthalene (7): Compound 17 is then treated with phosphorus oxychloride (POCl₃) in dichloromethane (DCM) to afford the key intermediate 1-cyclopropyl-4-isocyanonaphthalene (7) in approximately 93% isolated yield.

  • Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (15): A multicomponent reaction is performed with 1-cyclopropyl-4-isocyanonaphthalene (7), benzyl carbazate, and dimethyl 2,2'-disulfanediyldiacetate (14) to directly synthesize the triazole intermediate (15) in a 72% yield.

  • Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (18): The intermediate 15 is brominated using phosphorus tribromide (PBr₃) to produce the bromo-triazole derivative (18) with an 80% yield.

  • Lesinurad (1): The final step involves the hydrolysis of the methyl ester (18) using sodium hydroxide (NaOH) to yield Lesinurad (1) in 89% yield.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the green synthesis of Lesinurad.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start 4-cyclopropylnaphthalen-1-amine hydrochloride step1 Formylation start->step1 step2 Dehydration to Isocyanide step1->step2 step3 Multicomponent Reaction (Triazole Formation) step2->step3 step4 Bromination step3->step4 step5 Hydrolysis step4->step5 end Lesinurad step5->end

Caption: Workflow for the multi-step green synthesis of Lesinurad.

G cluster_traditional Traditional Synthesis cluster_green Green Chemistry Approach thiophosgene Use of Thiophosgene multi_step Multiple Discrete Steps toxic_waste Hazardous Waste mcr Multicomponent Reaction continuous_flow Continuous Flow Synthesis reduced_waste Reduced Waste & Higher Atom Economy lesinurad Lesinurad Synthesis lesinurad->thiophosgene avoids lesinurad->multi_step simplifies lesinurad->toxic_waste minimizes lesinurad->mcr employs lesinurad->continuous_flow utilizes lesinurad->reduced_waste achieves

Caption: Comparison of traditional vs. green synthesis of Lesinurad.

References

Reducing the use of toxic reagents like thiophosgene in Lesinurad synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad, with a focus on reducing the use of the toxic reagent thiophosgene.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid using thiophosgene in Lesinurad synthesis?

A1: Thiophosgene is a highly toxic, volatile, and foul-smelling liquid that poses significant health and environmental risks.[1][2] Inhalation can lead to respiratory irritation and delayed pulmonary edema, while contact can cause severe burns to the skin and eyes.[1] Its use in large-scale industrial production is highly undesirable due to the difficulty in maintaining a completely closed system, often requiring an excess of the reagent and leading to environmental pollution.[2] Furthermore, reactions involving thiophosgene can generate by-products like thiourea derivatives, complicating purification processes.[2]

Q2: What are the primary safer alternatives to thiophosgene for the synthesis of the key isothiocyanate intermediate?

A2: Two main greener alternatives have been effectively demonstrated:

  • 1,1'-Thiocarbonyldiimidazole (TCDI): This stable, solid reagent is a much safer substitute for thiophosgene in converting primary amines to isothiocyanates.[2]

  • Multicomponent Reaction with Isocyanides and Disulfides: This innovative approach bypasses the need for an isothiocyanate intermediate altogether, constructing the 1,2,4-triazole ring in a one-pot reaction.[1][3]

Q3: What are the overall yield and step-count comparisons between the traditional and greener synthesis routes?

A3: The newer, thiophosgene-free methods are not only safer but also offer comparable or even improved overall yields and process efficiency. A summary is provided in the table below.

Quantitative Data Summary

Synthesis RouteKey Reagent/MethodNumber of StepsOverall YieldKey Advantages
Traditional MethodThiophosgene~8~9.5%Established method
TCDI Method1,1'-Thiocarbonyldiimidazole (TCDI)638.8%Avoids toxic thiophosgene, higher yield, milder conditions.[2]
Multicomponent ReactionIsocyanide and Disulfide545%Avoids thiophosgene and thiols, cost-effective, easier workup.[1]
Continuous Flow SynthesisTelescoped Reactions5 (linear sequence)68%Fast reaction time (2 hours total residence), suitable for large-scale production.[4]

Troubleshooting Guides

Route 1: Synthesis via 1,1'-Thiocarbonyldiimidazole (TCDI)

This route involves the reaction of 4-cyclopropylnaphthalen-1-amine with TCDI to form the key intermediate, 1-cyclopropyl-4-isothiocyanatonaphthalene.

Potential Issue 1: Low yield of 1-cyclopropyl-4-isothiocyanatonaphthalene.

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Reagent Ratio: Ensure the molar ratio of 4-cyclopropylnaphthalen-1-amine to TCDI is optimized. A ratio of 1:1.5 has been shown to provide high yields.[2]

    • Solvent: Dichloromethane (DCM) is an effective solvent for this reaction.[2] Ensure it is anhydrous.

    • Temperature and Time: The reaction proceeds efficiently at room temperature (around 25°C) over 12 hours.[2]

    • Purification: After reaction completion, filter the solution and concentrate under reduced pressure. The subsequent aqueous workup and extraction with ethyl acetate are crucial for isolating the product.[2]

Potential Issue 2: Formation of thiourea by-products.

  • Possible Cause: Presence of moisture or unreacted amine.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

    • Complete Consumption of Amine: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting amine is fully consumed.

Route 2: Multicomponent Synthesis

This route involves the construction of the 1,2,4-triazole ring in a one-pot reaction from an isocyanide, a disulfide, and a hydrazine compound.

Potential Issue 1: Low yield in the key triazole ring formation step.

  • Possible Cause: Inefficient activation of the disulfide or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Disulfide Activation: N-Bromosuccinimide (NBS) is used to activate the disulfide. Ensure the disulfide and NBS are refluxed for approximately 1 hour to facilitate the formation of the sulfenyl halide intermediate.[1]

    • Reaction Temperature: The subsequent addition of the hydrazine and isocyanide should be carried out at an elevated temperature (e.g., 70°C) to ensure efficient reaction.[1] Lower temperatures may result in unsatisfactory yields.[1]

    • Monitoring: Use TLC to monitor the progress of both the disulfide activation and the final multicomponent reaction.[1]

Potential Issue 2: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting materials or side products.

  • Troubleshooting Steps:

    • Workup: After the reaction, a thorough aqueous workup is necessary. This includes extraction with a suitable organic solvent like DCM and washing to remove water-soluble impurities.[1]

    • Chromatography: Column chromatography on silica gel is an effective method for purifying the desired product.[1] The choice of eluent system (e.g., petroleum ether/ethyl acetate) should be optimized based on TLC analysis.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene using TCDI[2]
  • To a solution of 4-cyclopropylnaphthalen-1-amine (33 mmol) in dichloromethane (100 mL), add di(1H-imidazol-1-yl)methanethione (TCDI) (50 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the solution and concentrate it under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography (eluent: ethyl acetate/petroleum ether = 1:8) to obtain 1-cyclopropyl-4-isothiocyanatonaphthalene as a clear brown oil.

Protocol 2: Multicomponent Synthesis of the Lesinurad Precursor[1]
  • In a 50 mL vial, add the disulfide compound (1 mmol) and N-Bromosuccinimide (NBS) (2 mmol) in 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.

  • Stir the mixture under reflux for 1 hour. Monitor the reaction progress by TLC.

  • In a separate vial, prepare a mixture of the hydrazine compound (5 mmol) and 1-cyclopropyl-4-isocyanonaphthalene (1 mmol) in DCE (10 mL).

  • Slowly add the solution from step 2 to the mixture from step 3 at 70°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (50 mL) and extract the mixture with dichloromethane (3 x 75 mL).

  • Dry the combined organic layers with Na₂SO₄ and concentrate.

  • Purify the residue by silica gel chromatography to afford the desired product.

Visualizations

Caption: Comparison of synthetic routes to Lesinurad precursors.

Troubleshooting_TCDI_Route Start Low Yield of Isothiocyanate Cause1 Suboptimal Reagent Ratio Start->Cause1 Cause2 Incorrect Solvent/Conditions Start->Cause2 Cause3 Inefficient Purification Start->Cause3 Solution1 Optimize Amine:TCDI Ratio (1:1.5) Cause1->Solution1 Solution2 Use Anhydrous DCM, RT, 12h Cause2->Solution2 Solution3 Thorough Aqueous Workup & Chromatography Cause3->Solution3

Caption: Troubleshooting workflow for the TCDI-mediated synthesis of the isothiocyanate intermediate.

Troubleshooting_Multicomponent_Route Start Low Yield of Triazole Ring Cause1 Inefficient Disulfide Activation Start->Cause1 Cause2 Suboptimal Reaction Temperature Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Solution1 Ensure Disulfide/NBS Reflux (1h) Cause1->Solution1 Solution2 Maintain Reaction Temp at 70°C Cause2->Solution2 Solution3 Monitor Reaction by TLC Cause3->Solution3

Caption: Troubleshooting workflow for the multicomponent synthesis of the 1,2,4-triazole ring.

References

Technical Support Center: Process Intensification for Lesinurad Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the process intensification of Lesinurad intermediate synthesis. The information is tailored to address specific issues that may be encountered during experimental work, with a focus on improving efficiency, safety, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of Lesinurad?

A1: The synthesis of Lesinurad, 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, involves several key intermediates. Two of the most critical are:

  • 4-cyclopropylnaphthalen-1-amine: This intermediate is typically formed via a Suzuki coupling reaction.

  • 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol: This intermediate contains the core triazole structure of Lesinurad.[1]

Q2: What are the main advantages of using process intensification for Lesinurad synthesis?

A2: Process intensification, such as the use of continuous flow chemistry, offers several advantages over traditional batch processes for Lesinurad synthesis. These include:

  • Improved Safety: Continuous flow reactors handle smaller volumes of hazardous reagents and intermediates at any given time, reducing the risk of accidents.[2]

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and yields.

  • Increased Efficiency: Telescoping multiple reaction steps into a single continuous operation can significantly reduce overall processing time, solvent usage, and intermediate purification steps.[3] For instance, a five-step continuous flow synthesis of Lesinurad has been reported with an overall yield of 68% in a total residence time of just 2 hours.[3]

  • Higher Yields: Optimized conditions in continuous flow can lead to higher product yields compared to batch synthesis. For example, the 3-thio-1,2,4-triazole key intermediate for Lesinurad was generated in 88% yield with a residence time of 55 minutes in a continuous flow system.[3]

Q3: What are the common challenges in traditional Lesinurad synthesis that process intensification can address?

A3: Traditional batch syntheses of Lesinurad have faced several challenges, including:

  • Use of Hazardous Reagents: Some routes employ highly toxic and volatile reagents like thiophosgene for the formation of isothiocyanate intermediates.[1]

  • Low Overall Yields: Some reported multi-step batch syntheses suffer from low overall yields, making them less economically viable for large-scale production.[1]

  • Harsh Reaction Conditions: Certain steps may require anhydrous and oxygen-free conditions, which can be difficult and costly to maintain on a large scale.[1]

  • Complex Purification: The isolation and purification of intermediates between steps can be time-consuming and lead to product loss.

Troubleshooting Guides

Suzuki Coupling for 4-cyclopropylnaphthalen-1-amine Synthesis

The Suzuki coupling of 4-bromonaphthalen-1-amine with cyclopropylboronic acid is a key C-C bond-forming reaction. Below are common issues and troubleshooting suggestions.

Problem Potential Cause Troubleshooting Suggestions
Low or no conversion Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst that is more stable to air and moisture.
Inappropriate baseThe choice of base is critical for activating the boronic acid.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Poor solvent choiceThe solvent system needs to solubilize all reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.[1] Optimize the solvent ratio.
Formation of side products Homocoupling of the boronic acidThis can occur if the oxidative addition of the aryl halide to the palladium catalyst is slow. Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.
Dehalogenation of the starting materialThis side reaction can be promoted by certain palladium catalysts and reaction conditions. Try using a different palladium source or ligand.
Protodeboronation of the boronic acidThis involves the cleavage of the C-B bond by a proton source. Ensure the base is not too weak and that the reaction medium is not acidic.
Difficulty in purification Residual palladiumUse a palladium scavenger resin or perform an aqueous wash with a chelating agent to remove residual palladium.
Boronic acid-related impuritiesWash the organic layer with a basic aqueous solution to remove unreacted boronic acid and its byproducts.
Formation of 1,2,4-Triazole Ring

The formation of the 1,2,4-triazole ring is a crucial step in building the core of the Lesinurad molecule. This is often achieved through the cyclization of a thiosemicarbazide intermediate.

Problem Potential Cause Troubleshooting Suggestions
Incomplete cyclization Insufficiently basic or acidic conditionsThe cyclization of thiosemicarbazides can be promoted by either a base (e.g., NaOH, KOH) or an acid.[5] Optimize the concentration and choice of the cyclizing agent.
Low reaction temperatureThe cyclization may require elevated temperatures. Monitor the reaction progress at different temperatures to find the optimal condition.
Formation of isomers or byproducts Ambident nucleophilicity of thiosemicarbazideThiosemicarbazides can potentially cyclize to form different heterocyclic rings. The reaction conditions (pH, temperature, solvent) can influence the regioselectivity. Careful characterization of the product is essential.
Degradation of starting material or productProlonged reaction times at high temperatures can lead to degradation. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Product precipitation issues Poor solubility of the triazole-thiolThe product may precipitate from the reaction mixture. Choose a solvent in which the product has reasonable solubility at the reaction temperature but can be easily precipitated upon cooling for isolation.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of a Key Lesinurad Intermediate

ParameterBatch SynthesisContinuous Flow SynthesisReference
Intermediate 3-thio-1,2,4-triazole3-thio-1,2,4-triazole[3]
Yield Not specified88%[3]
Reaction Time Not specified55 minutes (residence time)[3]
Purification Required between stepsTelescoped, no intermediate purification[3]

Table 2: Reported Yields for Steps in an Improved Lesinurad Synthesis

StepProductYieldReference
1. Suzuki Reaction4-cyclopropylnaphthalen-1-amineNot specified[1]
2. Isothiocyanate Formation1-cyclopropyl-4-isothiocyanatonaphthalene96.2%[1]
3. Thiosemicarbazide Formation & Cyclization5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol76.0%[1]
4. S-alkylationMethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate88.0%[1]
5. Bromination & HydrolysisLesinurad90.0%[1]
Overall Yield Lesinurad 38.8% [1]

Experimental Protocols

Protocol 1: Synthesis of 4-cyclopropylnaphthalen-1-amine via Suzuki Coupling (Batch)

This protocol is adapted from a reported synthesis of Lesinurad.[1]

Materials:

  • 4-bromonaphthalen-1-amine

  • Cyclopropylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid, and the base.

  • Degas the solvent mixture (e.g., toluene/water 25:1) by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Continuous Flow Synthesis of a 3-thio-1,2,4-triazole Intermediate

This is a conceptual protocol based on a reported continuous flow synthesis of a Lesinurad intermediate.[3]

System Setup:

  • Multiple syringe pumps for reagent delivery.

  • T-mixers for reagent mixing.

  • Heated reactor coils (e.g., PFA tubing) for residence time control.

  • Back-pressure regulator to maintain pressure and prevent solvent boiling.

Procedure:

  • Prepare separate stock solutions of the starting materials and reagents in a suitable solvent.

  • Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time in the reactor coils.

  • Set the temperature of the heated reactor coils.

  • Start the flow of all reagent solutions simultaneously.

  • Allow the system to reach a steady state.

  • Collect the product stream after the back-pressure regulator.

  • The collected stream can be directly used in the next continuous flow step or worked up to isolate the product.

Mandatory Visualizations

experimental_workflow cluster_suzuki Suzuki Coupling cluster_isothiocyanate Isothiocyanate Formation cluster_triazole Triazole Formation start_suzuki 4-bromonaphthalen-1-amine + Cyclopropylboronic acid suzuki_reaction Pd Catalyst, Base Toluene/Water start_suzuki->suzuki_reaction product_suzuki 4-cyclopropylnaphthalen-1-amine suzuki_reaction->product_suzuki start_iso 4-cyclopropylnaphthalen-1-amine iso_reaction di(1H-imidazol-1-yl)methanethione start_iso->iso_reaction product_iso 1-cyclopropyl-4- isothiocyanatonaphthalene iso_reaction->product_iso start_triazole 1-cyclopropyl-4- isothiocyanatonaphthalene triazole_reaction Hydrazine, Base Cyclization start_triazole->triazole_reaction product_triazole 5-amino-4-(4-cyclopropylnaphthalen-1-yl) -4H-1,2,4-triazole-3-thiol triazole_reaction->product_triazole

Caption: Synthetic workflow for key Lesinurad intermediates.

troubleshooting_suzuki cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Suzuki Coupling cause1 Inactive Catalyst issue->cause1 cause2 Incorrect Base issue->cause2 cause3 Side Reactions issue->cause3 solution1a Use fresh catalyst cause1->solution1a solution1b Handle under inert gas cause1->solution1b solution2a Screen different bases cause2->solution2a solution2b Optimize base equivalents cause2->solution2b solution3a Ensure inert atmosphere cause3->solution3a solution3b Modify reaction temperature cause3->solution3b

Caption: Troubleshooting logic for Suzuki coupling issues.

continuous_flow_setup pumpA Pump A Reagent 1 mixer T-Mixer pumpA:f1->mixer pumpB Pump B Reagent 2 pumpB:f1->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A simplified continuous flow reactor setup.

References

Validation & Comparative

Comparative analysis of different synthetic routes to Lesinurad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lesinurad, a selective uric acid reabsorption inhibitor (SURI), plays a crucial role in the management of hyperuricemia associated with gout. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for pharmaceutical development. This guide provides a comparative analysis of the prominent synthetic routes to Lesinurad, offering a detailed examination of their methodologies, performance metrics, and safety profiles to aid researchers in selecting the most suitable pathway for their needs.

Executive Summary

Three primary synthetic routes to Lesinurad have been identified and are compared herein. These routes differ significantly in their starting materials, number of steps, overall yield, and the use of hazardous reagents.

  • Route 1: The Original Pathway Starting from 1-Bromonaphthalene. This initial, eight-step synthesis is characterized by a low overall yield and the use of the highly toxic reagent thiophosgene.

  • Route 2: An Improved Synthesis Initiated from 4-Bromonaphthalen-1-amine. This six-step route offers a significantly improved overall yield and avoids the use of thiophosgene, representing a safer and more efficient alternative.

  • Route 3: A Convergent Approach from 4-Cyclopropylnaphthalen-1-amine Hydrochloride. This five-step synthesis provides the highest overall yield and also circumvents the need for hazardous reagents, making it an attractive option for scalable production.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes to Lesinurad, allowing for a direct comparison of their performance.

ParameterRoute 1: From 1-BromonaphthaleneRoute 2: From 4-Bromonaphthalen-1-amineRoute 3: From 4-Cyclopropylnaphthalen-1-amine HCl
Starting Material 1-Bromonaphthalene4-Bromonaphthalen-1-amineThis compound
Number of Steps 865
Overall Yield ~9.5%[1][2]38.8%[1][2]45%[3]
Key Reagents Cyclopropylmagnesium bromide, ThiophosgeneCyclopropylboronic acid, Di(1H-imidazol-1-yl)methanethioneBenzyl carbazate, N-Bromosuccinimide
Hazardous Reagents Thiophosgene (highly toxic)[4][5][6]AvoidedAvoided
Process Conditions Harsh conditions in some steps[1][2]Generally milder conditions[1][2]Mild conditions[3]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route1 A 1-Bromonaphthalene B 1-Cyclopropylnaphthalene A->B NiCl2(dppp) Cyclopropyl-MgBr C 1-Cyclopropyl-4-nitronaphthalene B->C HNO3/H2SO4 D 4-Cyclopropylnaphthalen-1-amine C->D Reduction E 1-Cyclopropyl-4-isothiocyanatonaphthalene D->E CSCl2 F 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol E->F Thiosemicarbazide G Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate F->G Methyl chloroacetate H Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate G->H NaNO2, HBr I Lesinurad H->I Hydrolysis

Caption: Route 1: Original 8-step synthesis of Lesinurad.

Route2 A 4-Bromonaphthalen-1-amine B 4-Cyclopropylnaphthalen-1-amine A->B Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) C 1-Cyclopropyl-4-isothiocyanatonaphthalene B->C Di(1H-imidazol-1-yl)methanethione D 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol C->D Hydrazinecarboximidamide E Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate D->E Methyl chloroacetate, K2CO3 F Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate E->F CuBr2, t-BuONO G Lesinurad F->G LiOH

Caption: Route 2: Improved 6-step synthesis of Lesinurad.

Route3 A 4-Cyclopropylnaphthalen-1-amine HCl B N-(4-Cyclopropylnaphthalen-1-yl)formamide A->B HCOOH C 1-Cyclopropyl-4-isocyanonaphthalene B->C POCl3 D Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate C->D Multicomponent Reaction (Benzyl carbazate, Disulfide, NBS) E Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate D->E PBr3 F Lesinurad E->F NaOH

Caption: Route 3: Convergent 5-step synthesis of Lesinurad.

Detailed Experimental Protocols

Key Experiment from Route 2: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene

This step is critical as it avoids the use of the highly toxic thiophosgene.

Procedure:

To a solution of 4-cyclopropylnaphthalen-1-amine (33 mmol, 6.0 g) in dichloromethane (100 mL), di(1H-imidazol-1-yl)methanethione (50 mmol, 8.8 g) was added. The mixture was stirred at room temperature for 12 hours. Following the reaction, the solution was filtered and concentrated under reduced pressure. Water (100 mL) was added to the residue, and the product was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with saturated brine (50 mL), dried over anhydrous Na2SO4, filtered, and concentrated to yield the crude product. Purification by flash column chromatography afforded 1-cyclopropyl-4-isothiocyanatonaphthalene.[7]

Key Experiment from Route 3: Multicomponent Reaction for Triazole Ring Formation

This one-pot reaction efficiently constructs the core triazole ring of Lesinurad.

Procedure:

In a reaction vessel, a disulfide compound (1 mmol) is reacted with N-Bromosuccinimide (NBS) (2 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) under a nitrogen atmosphere at reflux for 1 hour. The resulting solution is then slowly added to a mixture of benzyl carbazate (5 mmol) and 1-cyclopropyl-4-isocyanonaphthalene (1 mmol) in DCE at 70 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, water is added, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The residue is purified by silica gel chromatography to yield methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate.[3]

Cost, Safety, and Environmental Impact Analysis

Cost:

A precise cost analysis is dependent on fluctuating reagent prices and supplier negotiations. However, a qualitative assessment indicates that the starting material for Route 1, 1-bromonaphthalene, is generally more expensive than 4-bromonaphthalen-1-amine, the starting material for Route 2.[8][9][10][11][12] The starting material for Route 3, this compound, is a more advanced intermediate, and its cost can be higher, but the shorter synthesis and higher yield may offset this initial expense.[13][14][15][16]

Safety and Environmental Impact:

Route 1 is significantly hampered by the use of thiophosgene, a highly toxic, volatile, and malodorous liquid that poses severe health risks and environmental hazards.[4][5][6] Its use on an industrial scale is highly undesirable.

Routes 2 and 3 offer significant safety and environmental advantages by avoiding thiophosgene. Route 2 utilizes di(1H-imidazol-1-yl)methanethione, which is a safer alternative.[17][18][19] The Suzuki coupling reaction employed in Route 2 is generally considered a green chemical process, especially when performed in aqueous media, as it proceeds with high atom economy and often under milder conditions.[20][21][22][23][24] Route 3 employs a multicomponent reaction, which is inherently more efficient and environmentally friendly due to the reduction in the number of separate reaction and purification steps.

Conclusion

Based on this comparative analysis, Routes 2 and 3 represent superior synthetic strategies for the production of Lesinurad compared to the original route. Both routes offer significantly higher overall yields, fewer synthetic steps, and, most importantly, avoid the use of the highly hazardous reagent thiophosgene.

  • Route 2 provides a robust and well-documented procedure with a good overall yield, making it a reliable choice for laboratory and pilot-scale synthesis.

  • Route 3 , with its convergent design and highest reported overall yield, is likely the most efficient and economically viable option for large-scale industrial production.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing team, including scale, cost considerations, and available expertise. However, the data presented in this guide strongly advocates for the adoption of the more modern, safer, and more sustainable synthetic pathways.

References

The Strategic Synthesis of Lesinurad: A Cost-Benefit Analysis of Starting with 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthetic route chosen for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, cost, and safety. This guide provides a comparative analysis of synthetic pathways to Lesinurad, a urate-lowering agent for the treatment of gout, with a focus on the cost-effectiveness of utilizing 4-cyclopropylnaphthalen-1-amine hydrochloride as a starting material.

Lesinurad's synthesis has been approached from various starting points, each presenting a unique profile of advantages and disadvantages. This analysis delves into two prominent routes: one commencing with this compound and an alternative, well-documented pathway starting from 4-bromonaphthalen-1-amine. The selection of the optimal route hinges on a careful evaluation of factors including overall yield, cost of raw materials, number of synthetic steps, and the use of hazardous reagents.

Comparative Analysis of Synthetic Routes

The synthesis of Lesinurad can be broadly categorized into several key approaches. An efficient route begins with the readily available this compound, offering a streamlined path to the final product.[1] Another economically viable method starts with the cheaper 4-bromonaphthalen-1-amine, which is then converted to the key cyclopropylnaphthalene intermediate.[2] Earlier synthetic strategies, such as those originating from 1-bromonaphthalene, have been largely superseded due to lower overall yields and the use of expensive and hazardous materials.[2]

MetricRoute A: this compoundRoute B: 4-bromonaphthalen-1-amineRoute C: 1-bromonaphthalene
Starting Material This compound4-bromonaphthalen-1-amine1-bromonaphthalene
Number of Steps 56~8
Overall Yield 45%[1]38.8%[2]~9.5%[2]
Starting Material Cost Not readily available, but described as a key intermediate~$106 for 5g~$76 for 100mL
Key Advantages Higher overall yield, fewer steps.[1]Use of inexpensive and commercially available starting material.[2]Well-established chemistry.
Key Disadvantages Starting material cost not publicly listed.Lower overall yield compared to Route A, additional step for cyclopropyl group introduction.[2]Low overall yield, use of expensive catalysts and hazardous reagents like thiophosgene.[2]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the synthetic routes, the following diagrams outline the key transformations.

Lesinurad_Synthesis_Comparison cluster_A Route A: Starting from 4-cyclopropylnaphthalen-1-amine HCl cluster_B Route B: Starting from 4-bromonaphthalen-1-amine A1 4-cyclopropylnaphthalen-1-amine HCl A2 N-(4-cyclopropylnaphthalen-1-yl)formamide A1->A2 Formylation A3 1-cyclopropyl-4-isocyanonaphthalene A2->A3 Dehydration A4 Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate A3->A4 Multicomponent Reaction A5 Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate A4->A5 Bromination A6 Lesinurad A5->A6 Hydrolysis B1 4-bromonaphthalen-1-amine B2 4-cyclopropylnaphthalen-1-amine B1->B2 Suzuki Coupling B3 1-cyclopropyl-4-isothiocyanatonaphthalene B2->B3 Thiocarbonylation B4 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol B3->B4 Cyclization B5 Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate B4->B5 Alkylation B6 Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate B5->B6 Diazotization/ Bromination B7 Lesinurad B6->B7 Hydrolysis

Caption: Comparative workflow of Lesinurad synthesis.

Experimental Protocols

Route A: Synthesis of Lesinurad from this compound[1]

Step 1: N-(4-cyclopropylnaphthalen-1-yl)formamide this compound is treated with a formylating agent to yield N-(4-cyclopropylnaphthalen-1-yl)formamide. The reported yield for this step is 95%.

Step 2: 1-cyclopropyl-4-isocyanonaphthalene The formamide from the previous step undergoes dehydration using a reagent like POCl₃ in a suitable solvent such as dichloromethane (DCM) to produce the key isocyanide intermediate. This step has a reported yield of approximately 93%.

Step 3: Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate A multicomponent reaction is performed with 1-cyclopropyl-4-isocyanonaphthalene, a hydrazine derivative (such as benzyl carbazate), and a disulfide compound. This crucial step for constructing the 1,2,4-triazole ring achieves a yield of 72%.

Step 4: Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The product from the previous step is brominated using a reagent like phosphoric tribromide to introduce the bromine atom at the 5-position of the triazole ring, with a yield of 80%.

Step 5: Lesinurad The final step involves the hydrolysis of the methyl ester using a base such as sodium hydroxide (NaOH) to afford Lesinurad. This hydrolysis step has a reported yield of 89%.

Route B: Synthesis of Lesinurad from 4-bromonaphthalen-1-amine[2]

Step 1: 4-cyclopropylnaphthalen-1-amine 4-bromonaphthalen-1-amine undergoes a Suzuki coupling reaction with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to introduce the cyclopropyl group.

Step 2: 1-cyclopropyl-4-isothiocyanatonaphthalene The resulting 4-cyclopropylnaphthalen-1-amine is reacted with a thiocarbonylating agent, such as di(1H-imidazol-1-yl)methanethione, to form the isothiocyanate intermediate. This method avoids the use of the highly toxic thiophosgene.[2]

Step 3: 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol The isothiocyanate is then reacted with hydrazinecarboximidamide to form the 1,2,4-triazole-3-thiol ring system.

Step 4: Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The thiol is alkylated with a suitable reagent like methyl bromoacetate to introduce the acetic acid methyl ester side chain.

Step 5: Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The amino group on the triazole ring is converted to a bromo group via a diazotization reaction followed by treatment with a bromine source.

Step 6: Lesinurad Finally, the methyl ester is hydrolyzed to the carboxylic acid, Lesinurad, typically using basic conditions.

Cost-Benefit Analysis Workflow

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

Cost_Benefit_Analysis cluster_Metrics Performance Metrics Start Initiate Synthesis Route Selection for Lesinurad Evaluation Evaluate Key Performance Indicators Start->Evaluation RouteA Route A: 4-cyclopropylnaphthalen-1-amine HCl Evaluation->RouteA RouteB Route B: 4-bromonaphthalen-1-amine Evaluation->RouteB Yield Overall Yield RouteA->Yield Cost Raw Material Cost RouteA->Cost Steps Number of Steps RouteA->Steps Safety Hazardous Reagents RouteA->Safety RouteB->Yield RouteB->Cost RouteB->Steps RouteB->Safety Decision Select Optimal Route Implementation Scale-up and Production Decision->Implementation Yield->Decision Cost->Decision Steps->Decision Safety->Decision

Caption: Decision workflow for Lesinurad synthesis route selection.

Conclusion

The synthesis of Lesinurad starting from This compound presents a highly attractive option for pharmaceutical manufacturing. With a higher overall yield of 45% in just five steps, it offers significant advantages in terms of process efficiency and throughput compared to the six-step synthesis from 4-bromonaphthalen-1-amine (38.8% yield).[1][2] While a direct cost comparison of the starting materials is challenging due to the commercial sensitivity of pricing for this compound, the shorter synthesis and higher yield of the former route are strong indicators of its potential for cost-effectiveness on an industrial scale.

The route starting from 4-bromonaphthalen-1-amine remains a viable alternative, particularly if the cost of the starting material is a primary driver and the slightly lower yield and additional process step are acceptable. Ultimately, the decision will depend on a company's specific manufacturing capabilities, supply chain for raw materials, and economic priorities. However, based on the currently available scientific literature, the route commencing with this compound appears to be the more efficient and potentially more economical choice for the large-scale production of Lesinurad.

References

A Comparative Guide to the Synthesis of Lesinurad Intermediates: 4-Cyclopropylnaphthalen-1-amine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to key intermediates of Lesinurad, a selective uric acid reabsorption inhibitor. The focus is on the performance of synthetic pathways starting from 4-cyclopropylnaphthalen-1-amine hydrochloride versus alternative starting materials, with supporting experimental data from published literature.

Executive Summary

The synthesis of Lesinurad, a crucial therapeutic for hyperuricemia associated with gout, can be approached through various synthetic pathways, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of three primary routes, highlighting the efficiency, safety, and overall yield of each.

  • Route A: Starting from 4-Bromonaphthalen-1-amine: An improved and environmentally conscious approach that avoids many hazardous reagents. It proceeds through the key intermediate 4-cyclopropylnaphthalen-1-amine.

  • Route B: Starting from this compound: A highly efficient and concise synthetic pathway with a commendable overall yield.

  • Route C: The Traditional Route from 1-Bromonaphthalene: A longer, lower-yielding, and more hazardous route that serves as a benchmark for improvement.

This analysis indicates that modern synthetic strategies, particularly those commencing with this compound or its precursor 4-bromonaphthalen-1-amine, offer significant improvements over traditional methods in terms of yield, safety, and efficiency.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes to Lesinurad, providing a clear comparison of their performance.

Table 1: Comparison of Overall Yield and Route Efficiency

ParameterRoute A: from 4-Bromonaphthalen-1-amineRoute B: from 4-Cyclopropylnaphthalen-1-amine HClRoute C: from 1-Bromonaphthalene
Starting Material 4-Bromonaphthalen-1-amineThis compound1-Bromonaphthalene
Number of Steps 658
Overall Yield 38.8%[1]45%[2]9.5%[1]
Key Advantages Avoids toxic and unstable reagents[1]High overall yield, shorter route[2]-
Key Disadvantages --Low yield, hazardous reagents (thiophosgene)[1]

Table 2: Step-wise Yield Comparison of Key Intermediates

IntermediateRoute A YieldRoute B YieldRoute C Yield
4-Cyclopropylnaphthalen-1-amine 92% (from 4-bromonaphthalen-1-amine)[1]Starting MaterialNot explicitly reported
N-(4-cyclopropylnaphthalen-1-yl)formamide Not applicable95%[2]Not applicable
1-Cyclopropyl-4-isocyanonaphthalene Not applicable93%[2]Not explicitly reported
1-Cyclopropyl-4-isothiocyanatonaphthalene 96% (using TCDI)[1]Not applicableNot explicitly reported
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate Not applicable72%[2]Not applicable
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Not explicitly reported80%[2]Not explicitly reported
Lesinurad Not explicitly reported for final step89%[2]Not explicitly reported for final step

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison.

Route A: Synthesis of Lesinurad from 4-Bromonaphthalen-1-amine

This six-step synthesis provides an overall yield of 38.8%[1].

Step 1: Synthesis of 4-Cyclopropylnaphthalen-1-amine [1] To a solution of 4-bromonaphthalen-1-amine (20.0 g, 90 mmol) in a mixed solvent of toluene and water (104 mL, 25:1 ratio) were added cyclopropylboronic acid (10.0 g, 116 mmol), potassium phosphate (64.0 g, 300 mmol), and palladium-tetrakis(triphenylphosphine) (7.0 g, 6 mmol) under a nitrogen atmosphere. The reaction mixture was heated to 100 °C for 12 hours. After cooling, the solution was filtered and concentrated under reduced pressure to yield 4-cyclopropylnaphthalen-1-amine.

Step 2: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene [1] To a solution of 4-cyclopropylnaphthalen-1-amine (6.0 g, 33 mmol) in dichloromethane (100 mL), di(1H-imidazol-1-yl)methanethione (TCDI) (8.8 g, 50 mmol) was added. The mixture was stirred at room temperature for 12 hours. The solution was then filtered and concentrated. The residue was washed with water, extracted with ethyl acetate, and the combined organic layers were dried and concentrated. The crude product was purified by silica gel chromatography to afford 1-cyclopropyl-4-isothiocyanatonaphthalene.

Subsequent steps involve the reaction with hydrazinecarboximidamide to form the triazole ring, followed by substitution, bromination, and hydrolysis to yield Lesinurad[1].

Route B: Synthesis of Lesinurad from this compound

This five-step synthesis boasts an impressive overall yield of 45%[2].

Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide [2] this compound is treated with a formylating agent to produce N-(4-cyclopropylnaphthalen-1-yl)formamide with a reported yield of 95%.

Step 2: Synthesis of 1-Cyclopropyl-4-isocyanonaphthalene [2] The formamide from the previous step is dehydrated using a reagent such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM) to yield 1-cyclopropyl-4-isocyanonaphthalene in approximately 93% yield.

Step 3: Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate [2] This key intermediate is synthesized via a multicomponent reaction involving 1-cyclopropyl-4-isocyanonaphthalene, benzyl carbazate, and a disulfide in a 72% yield.

Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate [2] The hydroxyl group on the triazole ring is replaced with bromine using a brominating agent like phosphorus tribromide, affording the desired product in 80% yield.

Step 5: Synthesis of Lesinurad [2] The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide (NaOH), resulting in the formation of Lesinurad with a yield of 89%.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes for Lesinurad.

Lesinurad_Synthetic_Pathways cluster_A Route A cluster_B Route B cluster_C Route C A1 4-Bromonaphthalen-1-amine A2 4-Cyclopropylnaphthalen-1-amine A1->A2 92% A3 1-Cyclopropyl-4-isothiocyanatonaphthalene A2->A3 96% A4 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol A3->A4 A5 Lesinurad A4->A5 Overall: 38.8% B1 4-Cyclopropylnaphthalen-1-amine HCl B2 N-(4-cyclopropylnaphthalen-1-yl)formamide B1->B2 95% B3 1-Cyclopropyl-4-isocyanonaphthalene B2->B3 93% B4 Key Triazole Intermediate B3->B4 72% B5 Lesinurad B4->B5 Overall: 45% C1 1-Bromonaphthalene C2 ... C1->C2 C3 Lesinurad C2->C3 Overall: 9.5%

Caption: Comparative overview of synthetic routes to Lesinurad.

The following diagram details the experimental workflow for the synthesis of a key intermediate in Route A, highlighting the optimized conditions.

Experimental_Workflow_Route_A cluster_workflow Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene start Start: 4-Cyclopropylnaphthalen-1-amine in DCM add_reagent Add TCDI (1:1.5 molar ratio) start->add_reagent reaction Stir at 25°C for 12 hours add_reagent->reaction workup Filter, Concentrate, Wash with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Silica Gel Chromatography extraction->purification product Product: 1-Cyclopropyl-4-isothiocyanatonaphthalene (96% Yield) purification->product

Caption: Optimized workflow for a key intermediate in Route A.

This logical diagram illustrates the decision-making process for selecting a synthetic route based on key performance indicators.

Route_Selection_Logic start Select Synthetic Route for Lesinurad criteria Key Criteria High Overall Yield? Safety (avoids toxic reagents)? Fewer Steps? start->criteria route_b Route B (4-Cyclopropylnaphthalen-1-amine HCl) Yield: 45% Steps: 5 criteria->route_b Yes to all route_a Route A (4-Bromonaphthalen-1-amine) Yield: 38.8% Steps: 6 criteria->route_a High priority on safety route_c Route C (1-Bromonaphthalene) Yield: 9.5% Steps: 8 criteria->route_c No to all

Caption: Decision logic for selecting a Lesinurad synthetic route.

References

A Comparative Analysis of Lesinurad Impurity Profiles from Distinct Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic pathway in the manufacturing of active pharmaceutical ingredients (APIs) is a critical decision that profoundly influences the impurity profile of the final product. This guide provides an objective comparison of the impurity profiles of Lesinurad, a selective uric acid reabsorption inhibitor, when synthesized via different chemical routes. Understanding the potential process-related impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the therapeutic agent. This document summarizes potential impurities, details relevant analytical methodologies, and visualizes the comparative aspects of different synthetic strategies.

Introduction to Lesinurad Synthesis and Impurity Concerns

Lesinurad, chemically known as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a uricosuric agent used in the treatment of hyperuricemia associated with gout.[1][2] Several synthetic routes for Lesinurad have been developed, each with its own set of advantages and potential drawbacks, particularly concerning the formation of process-related impurities.[1][3] The control of these impurities is a critical aspect of pharmaceutical development and manufacturing.[4]

This guide focuses on a key differentiator observed in Lesinurad synthesis: the formation of a critical chlorinated impurity. We will compare a synthetic pathway prone to this impurity with an alternative approach designed to mitigate its formation.

Comparative Impurity Data

The impurity profile of Lesinurad can vary significantly based on the chosen synthetic route, particularly the reagents used in the bromination step. A notable impurity, 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Lesinurad Chloro Impurity), has been identified in a synthetic process that was designed to be "chlorine-free."[4] Its presence was traced back to chlorine contamination in the brominating agent, N-bromosuccinimide (NBS).[4]

The following table summarizes the potential impurity profiles for two distinct synthetic pathways:

  • Pathway A: Utilizes N-bromosuccinimide (NBS) for the bromination step, which can be contaminated with its chloro-analogue.

  • Pathway B: Employs an alternative, chlorine-free brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or represents a synthetic route that avoids the use of potentially contaminated reagents.

Impurity NameStructurePathway A (NBS Route)Pathway B (Alternative Route)Potential Origin
LesinuradC₁₇H₁₄BrN₃O₂S--Active Pharmaceutical Ingredient
Lesinurad Chloro ImpurityC₁₇H₁₄ClN₃O₂SPresent (if NBS is contaminated)Not Detected or Below Limit of QuantificationContaminated brominating agent (NBS)[4]
Lesinurad Ethyl Ester ImpurityC₁₉H₁₈BrN₃O₂SPossiblePossibleIncomplete hydrolysis of an ester intermediate or reaction with ethanol as a solvent.
Lesinurad Desbromo Acid ImpurityC₁₇H₁₅N₃O₂SPossiblePossibleIncomplete bromination or debromination during synthesis or degradation.
Lesinurad Bromothiol ImpurityC₁₅H₁₂BrN₃SPossiblePossibleUnreacted intermediate from the thiol addition step.

Note: The presence and quantity of impurities are dependent on the specific reaction conditions, purity of starting materials, and purification methods employed.

Experimental Protocols

Accurate identification and quantification of impurities in Lesinurad require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Method for the Determination of Lesinurad and its Impurities by HPLC:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS (4.6 x 250 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Lesinurad and known impurity reference standards in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Lesinurad sample in the mobile phase to a known concentration.

Analysis:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times of the peaks in the sample chromatogram are compared with those of the reference standards for identification. Quantification is performed by comparing the peak areas of the impurities in the sample to the peak areas of the corresponding reference standards.

Visualization of Impurity Profile Comparison

The following diagram illustrates the logical relationship between the choice of synthetic pathway and the resulting impurity profile of Lesinurad.

G Comparative Impurity Profile of Lesinurad Synthesis cluster_0 Synthetic Pathway Selection cluster_1 Resulting Impurity Profile cluster_2 Analytical Characterization Pathway_A Pathway A Utilizes N-Bromosuccinimide (NBS) Impurity_Profile_A Lesinurad API Lesinurad Chloro Impurity Other Process-Related Impurities Pathway_A->Impurity_Profile_A Leads to Pathway_B Pathway B Utilizes Alternative Brominating Agent (e.g., DBDMH) Impurity_Profile_B Lesinurad API No Significant Chloro Impurity Other Process-Related Impurities Pathway_B->Impurity_Profile_B Leads to Analysis HPLC-UV / LC-MS Impurity_Profile_A->Analysis Impurity_Profile_B->Analysis

Caption: Comparison of Lesinurad impurity profiles from different synthetic pathways.

References

Comparative Guide to the Validation of Analytical Methods for 4-cyclopropylnaphthalen-1-amine hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantification and quality control of 4-cyclopropylnaphthalen-1-amine hydrochloride and its derivatives. As a key intermediate in the synthesis of Lesinurad, a medication for hyperuricemia associated with gout, ensuring the purity and stability of this compound is of paramount importance.[1][2] This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with detailed experimental protocols and validation data based on established methods for structurally similar compounds.

Proposed Analytical Methods and Validation Parameters

Proposed High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC method is proposed for the determination of this compound and its potential impurities. This method is adapted from validated procedures for other naphthalenamine derivatives and the active pharmaceutical ingredient it is used to synthesize, Lesinurad.[7][8][9]

Table 1: Proposed HPLC Method Parameters and Validation Summary

ParameterProposed Method SpecificationTypical Validation Acceptance Criteria (as per ICH)
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)-
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)-
Flow Rate1.0 mL/min-
DetectionUV at 230 nm-
Injection Volume10 µL-
Column Temperature30°C-
Validation Parameters
Linearity (Concentration Range)0.1 - 100 µg/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.0%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.0%
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ)0.1 µg/mLSignal-to-Noise ratio ≥ 10:1
SpecificityNo interference from blanks, impurities, or degradation productsPeak purity index > 0.99
RobustnessInsensitive to minor changes in pH, mobile phase composition, and flow rate% RSD ≤ 2.0%
Proposed Gas Chromatography (GC) Method

As an alternative, a Gas Chromatography method with a Flame Ionization Detector (FID) is proposed, particularly for the analysis of volatile impurities or derivatives. This method is based on established GC techniques for cyclopropylamine and other volatile amines.[4][10][11]

Table 2: Proposed GC Method Parameters and Validation Summary

ParameterProposed Method SpecificationTypical Validation Acceptance Criteria (as per ICH)
Chromatographic Conditions
ColumnDB-5 (e.g., 30 m x 0.32 mm, 0.25 µm)-
Carrier GasNitrogen or Helium-
Inlet Temperature250°C-
Detector Temperature300°C-
Oven Program100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min-
DetectorFlame Ionization Detector (FID)-
Validation Parameters
Linearity (Concentration Range)1 - 200 µg/mLCorrelation coefficient (r²) ≥ 0.998
Accuracy (% Recovery)97.0% - 103.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 5.0%
- Intermediate Precision (Inter-day)≤ 3.0%≤ 5.0%
Limit of Detection (LOD)0.1 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ)0.3 µg/mLSignal-to-Noise ratio ≥ 10:1
SpecificityNo interference from solvent or other volatile componentsBaseline resolution of all peaks
RobustnessInsensitive to minor changes in flow rate and temperature program% RSD ≤ 5.0%

Experimental Protocols for Method Validation

The following are detailed methodologies for the key experiments required to validate the proposed analytical methods in accordance with ICH guidelines.

HPLC Method Validation Protocol
  • Specificity:

    • Analyze blank samples (diluent), placebo samples (if applicable), and a solution of this compound.

    • Perform forced degradation studies by exposing the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples to ensure that the main peak is well-resolved from any degradation products and that the peak purity is acceptable.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 0.1 to 100 µg/mL).

    • Inject each standard in triplicate and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Perform recovery studies by spiking a placebo or a known concentration of the sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions.

    • Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters such as the pH of the mobile phase (±0.2 units), the percentage of the organic modifier (±2%), the column temperature (±5°C), and the flow rate (±0.1 mL/min).

    • Analyze a standard solution under each varied condition and assess the impact on the results, such as retention time and peak area.

GC Method Validation Protocol

The validation protocol for the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.

  • Specificity: Analyze blank solvent and solutions of the analyte and any known volatile impurities to ensure baseline separation.

  • Linearity: Prepare a series of standard solutions and construct a calibration curve as described for the HPLC method.

  • Accuracy: Perform recovery studies by spiking a suitable matrix with the analyte at different concentration levels.

  • Precision: Determine repeatability and intermediate precision by analyzing replicate injections of a standard solution under the specified conditions.

  • LOD and LOQ: Determine by the signal-to-noise ratio method or from the calibration curve.

  • Robustness: Evaluate the effect of small variations in parameters such as inlet and oven temperatures, and carrier gas flow rate.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the validation process for the proposed analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD HPLC Method Development Specificity Specificity (Forced Degradation) MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & Quality Control Robustness->Routine_Analysis

Caption: Workflow for HPLC Method Validation.

GC_Validation_Workflow Start GC Method Development Specificity Specificity (Peak Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Validated GC Method for Routine Use Robustness->Final_Method

Caption: Workflow for GC Method Validation.

References

A Comparative Environmental Assessment of Lesinurad Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for Lesinurad, a selective uric acid reabsorption inhibitor. The focus is on the environmental impact and sustainability of these processes, evaluated through established green chemistry metrics and qualitative hazard assessment. The information presented is intended to aid researchers in selecting and developing more sustainable and efficient manufacturing processes for active pharmaceutical ingredients (APIs).

Comparison of Key Synthesis Routes

The synthesis of Lesinurad has evolved from initial routes that utilized hazardous reagents to more recent, greener alternatives that offer higher yields and improved safety profiles. Early synthetic methods often involved the use of highly toxic thiophosgene to construct a key isothiocyanate intermediate.[1][2] This reagent is a volatile liquid that is difficult to handle in industrial production and poses significant environmental and safety risks.[2][3]

More recent and environmentally-friendly synthetic routes have been developed to circumvent these issues. Two notable examples are a six-step synthesis reported by Tao et al. (2017) and a five-step synthesis by Li and Sun (2020).[1][2] Both routes successfully avoid the use of thiophosgene and other highly toxic intermediates, starting from more readily available and less hazardous materials.[1][2] These improved routes not only enhance the safety and environmental profile but also report higher overall yields compared to earlier methods.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative metrics for comparing the environmental performance of different Lesinurad synthesis routes. The Process Mass Intensity (PMI) is a key green chemistry metric that measures the total mass of input materials (raw materials, solvents, reagents) used to produce a unit mass of the final product.[4][5] A lower PMI indicates a more efficient and less wasteful process.

MetricTraditional Route (Conceptual)Improved 6-Step Route (Tao et al., 2017)Efficient 5-Step Route (Li and Sun, 2020)
Number of Steps Variable (often long)65
Overall Yield (%) Reported as low as 4-21%[2]38.8%[1]45%[2]
Process Mass Intensity (PMI) Very High (Estimated)~165 (Calculated)Not Calculable (Insufficient Data)
Key Hazardous Reagents Thiophosgene[1][2]AvoidedAvoided
Key Solvents Used Dichloromethane, TolueneToluene, Water, DMF, THF, Ethyl Acetate[1]Dichloroethane, Dichloromethane[2]
Primary Advantage Established ChemistryAvoids highly toxic reagents; good yield.[1]Highest reported yield; avoids toxic thiols.[2]
Primary Disadvantage Use of highly toxic/volatile thiophosgene.[3]Higher number of steps than 5-step route.Uses chlorinated solvents.

Note on PMI Calculation: The PMI for the 6-step route was calculated based on the detailed experimental protocol provided by Tao et al. (2017).[1] This includes all reactants, reagents, and solvents used across all six steps. A precise PMI for the traditional and 5-step routes could not be calculated due to a lack of detailed, step-by-step mass data for all inputs in the available literature. However, the use of excess and highly toxic reagents in traditional routes strongly implies a significantly higher PMI.

Environmental Impact Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comparative environmental impact assessment of different chemical synthesis routes, a critical process in green drug development.

G cluster_0 Phase 1: Data Collection & Scoping cluster_1 Phase 2: Quantitative & Qualitative Analysis cluster_2 Phase 3: Evaluation & Decision A Identify Potential Synthesis Routes B Gather Detailed Experimental Protocols (Reagents, Solvents, Yields, Conditions) A->B C Calculate Green Chemistry Metrics (e.g., Process Mass Intensity, Atom Economy) B->C D Assess Hazard Profile (Toxicity of Reagents, Solvents, Intermediates) B->D E Comparative Analysis (Efficiency vs. Hazard Profile) C->E D->E F Select Optimal Route for Scale-Up (Safest, Most Efficient, Least Wasteful) E->F

Workflow for environmental assessment of synthesis routes.

Experimental Protocols

This section provides the detailed experimental methodology for the 6-step environmentally-friendly synthesis of Lesinurad as reported by Tao et al. (2017).[1] This route serves as a well-documented example of a greener alternative to traditional methods.

Route Overview: The synthesis begins with 4-bromonaphthalen-1-amine and proceeds through a Suzuki reaction, formation of an isothiocyanate intermediate without using thiophosgene, cyclization to form the triazole ring, substitution, bromination, and final hydrolysis to yield Lesinurad.[1]

Step 1: Synthesis of 4-cyclopropylnaphthalen-1-amine

  • A mixture of 4-bromonaphthalen-1-amine (10.0 g, 45.0 mmol), cyclopropylboronic acid (5.8 g, 67.5 mmol), potassium phosphate (28.7 g, 135.0 mmol), and Pd(dppf)Cl2 (1.6 g, 2.25 mmol) is placed in a flask.

  • Toluene (200 mL) and water (8 mL) are added.

  • The mixture is heated to 110 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the product.

Step 2: Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene

  • To a solution of 4-cyclopropylnaphthalen-1-amine (7.1 g, 38.7 mmol) in dichloromethane (DCM, 100 mL), di(1H-imidazol-1-yl)methanethione (8.3 g, 46.5 mmol) is added.

  • The mixture is stirred at 25 °C for 12 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Step 3: Synthesis of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

  • 1-cyclopropyl-4-isothiocyanatonaphthalene (3.0 g, 13.3 mmol) and aminoguanidine hydrochloride (1.6 g, 14.6 mmol) are dissolved in DMF (30 mL).

  • Potassium carbonate (4.0 g, 29.3 mmol) is added, and the mixture is heated to 120 °C for 12 hours.

  • After cooling, the mixture is poured into water, filtered, and acidified with 2N HCl to a pH of 4-5 to precipitate the product.

  • The solid is filtered, dried, and recrystallized from ethanol.

Step 4: Synthesis of methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • A mixture of the product from Step 3 (2.0 g, 7.1 mmol) and potassium carbonate (1.1 g, 7.8 mmol) is dissolved in DMF (40 mL).

  • Methyl 2-chloroacetate (0.8 g, 7.4 mmol) is added dropwise.

  • The solution is heated at 50 °C for 12 hours.

  • The mixture is poured into water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.

Step 5: Synthesis of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • The product from Step 4 (2.0 g, 5.6 mmol) is dissolved in a mixture of acetonitrile (20 mL) and HBr (48%, 10 mL).

  • The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (0.43 g, 6.2 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with sodium bicarbonate solution, and the product is extracted with ethyl acetate, dried, and purified.

Step 6: Synthesis of Lesinurad

  • The ester from Step 5 (1.14 g, 2.7 mmol) is dissolved in THF (10 mL).

  • Lithium hydroxide solution is added at 0 °C, and the mixture is stirred for 45 minutes.

  • The solvent is removed, and the residue is diluted with water.

  • The mixture is acidified to a pH of 2-3 with 2N HCl to precipitate the final product.

  • The solid is filtered, recrystallized from ethyl acetate, and dried to yield Lesinurad.[1]

References

Patent Landscape for the Synthesis of Lesinurad and its Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lesinurad, a selective uric acid reabsorption inhibitor, is a key therapeutic agent in the management of hyperuricemia associated with gout. Its synthesis has been the subject of extensive research, leading to a variety of patented routes. This guide provides a comparative analysis of the patent landscape for the synthesis of Lesinurad and its key intermediates, focusing on quantitative data, experimental protocols, and process efficiency.

Comparative Analysis of Patented Synthetic Routes

The synthesis of Lesinurad typically involves the construction of a substituted 1,2,4-triazole ring system linked to a cyclopropyl-naphthalene moiety and an acetic acid side chain. Various patents disclose different strategies for assembling this molecular framework, with notable differences in starting materials, key intermediates, and overall process efficiency. Below is a summary of key quantitative data from selected patents and scientific publications.

Patent/Reference Key Intermediate Synthetic Steps Yield (%) Purity (%) Key Features
CN106187927B Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate3Overall: 67.1199.82Employs a 3-step process with high overall yield and purity.[1]
WO2015054960A1 4-(4-Cyclopropylnaphthalen-1-yl)-3-mercapto-1H-1,2,4-triazoleNot specifiedIntermediate: 70-80; Final Product: 99Not specifiedHighlights a high-yield final step.[2]
Meng et al. 1-Cyclopropyl-4-isothiocyanatonaphthalene6Intermediate: 96.2; Final Hydrolysis: 90.0; Overall: 38.8Not specifiedDetails a six-step synthesis with a high yield for a key isothiocyanate intermediate.[3]
Li and Sun N/A5Overall: 45; Key triazole formation: 72Not specifiedDescribes a five-step synthesis with a focus on the efficient formation of the 1,2,4-triazole ring.[4][5]

Key Synthetic Strategies and Intermediates

The patented synthetic routes to Lesinurad can be broadly categorized based on the strategy for constructing the core 1,2,4-triazole ring and the introduction of the key substituents.

Strategy 1: Construction from a Thiosemicarbazide Intermediate

A common approach involves the reaction of a key intermediate, 1-cyclopropyl-4-isothiocyanatonaphthalene, with a hydrazine derivative to form a thiosemicarbazide, which is then cyclized to form the 1,2,4-triazole-3-thiol ring. This thiol is subsequently alkylated with an acetic acid derivative.

Diagram of a Common Synthetic Pathway to Lesinurad

G A 4-Cyclopropyl-1-naphthylamine B 1-Cyclopropyl-4-isothiocyanatonaphthalene A->B Thiophosgene or equivalent C Thiosemicarbazide Intermediate B->C Hydrazine derivative D 4-(4-Cyclopropylnaphthalen-1-yl)-5-mercapto-1,2,4-triazole C->D Cyclization E Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate D->E Methyl bromoacetate F Lesinurad E->F Hydrolysis

Caption: A generalized synthetic route to Lesinurad starting from 4-cyclopropyl-1-naphthylamine.

Strategy 2: Alternative Triazole Ring Formation

Some patents disclose alternative methods for constructing the 1,2,4-triazole ring that avoid the use of hazardous reagents like thiophosgene. These routes may involve the reaction of different starting materials and proceed through different key intermediates.

Comparison of Patented Strategies for a Key Intermediate

G cluster_0 Route A (e.g., Meng et al.) cluster_1 Route B (Alternative) A1 4-Cyclopropyl-1-naphthylamine A2 Reaction with Thiophosgene equivalent A1->A2 A3 1-Cyclopropyl-4-isothiocyanatonaphthalene (Yield: 96.2%) A2->A3 B1 4-Cyclopropyl-1-naphthonitrile B2 Multi-step conversion B1->B2 B3 4-(4-Cyclopropylnaphthalen-1-yl)-5-mercapto-1,2,4-triazole B2->B3

Caption: Comparison of two different patented approaches to a key intermediate in Lesinurad synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing synthetic methods. Below are representative procedures for key steps as described in the patent literature.

Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (as per CN106187927B)
  • Step 1: Synthesis of (4-methyl-4H-1,2,4-triazol-3-ylthio)acetate: 4-Methyl-3-mercapto-1,2,4-triazole is reacted with methyl bromoacetate in the presence of an acid-binding agent to yield the corresponding acetate derivative.

  • Step 2: N-demethylation: The product from Step 1 is subjected to N-demethylation to afford methyl (4H-1,2,4-triazol-3-ylthio)acetate.

  • Step 3: Coupling with 1-bromo-4-cyclopropylnaphthalene: The demethylated intermediate is reacted with 1-bromo-4-cyclopropylnaphthalene in a suitable solvent such as DMF with an acid-binding agent like potassium carbonate. The reaction mixture is heated, followed by cooling, crystallization, and filtration to yield the final intermediate. The product is washed and dried to give a high-purity product.[1]

Synthesis of Lesinurad via Hydrolysis (as per Meng et al.)

The final step in many patented syntheses is the hydrolysis of the methyl ester intermediate to the carboxylic acid, Lesinurad.

  • The methyl ester intermediate (e.g., Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran and water.

  • A base, such as lithium hydroxide, is added to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction is monitored until completion, after which the solvent is removed.

  • The residue is diluted with water and acidified with an acid like hydrochloric acid to precipitate the product.

  • The solid Lesinurad is collected by filtration, washed, and dried.[3]

Conclusion

The patent landscape for the synthesis of Lesinurad reveals a variety of strategic approaches aimed at improving efficiency, reducing costs, and enhancing safety. While earlier routes often relied on hazardous reagents, newer patents focus on developing more environmentally friendly and scalable processes. The choice of a particular synthetic route for industrial production will depend on a comprehensive evaluation of factors including raw material cost, process safety, scalability, and the desired purity of the final active pharmaceutical ingredient. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field to navigate the complex patent landscape and inform their own synthetic strategies.

References

A Comparative Guide to the Efficacy and Purity of Lesinurad Synthesized from 4-Cyclopropylnaphthalen-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and purity of Lesinurad when synthesized from 4-cyclopropylnaphthalen-1-amine hydrochloride against alternative synthetic routes. The information is supported by experimental data to aid in research and development decisions.

Synthesis of Lesinurad: A Comparative Overview

The synthesis of Lesinurad, a selective uric acid reabsorption inhibitor, can be achieved through various pathways. A key route commences with this compound, offering a streamlined process with a notable overall yield.

A recently developed method starting from this compound (16) involves a five-step process with a total yield of 45%.[1] This synthesis route is characterized by its avoidance of toxic reagents like thiophosgene and the formation of thiol intermediates, which are associated with toxicity.[1] The key step in this synthesis is the construction of the 1,2,4-triazole ring, which is achieved in a 72% yield.[1][2]

Alternative synthetic routes for Lesinurad have also been reported, with overall yields ranging from 4% to 21%.[1] One such alternative starts from 4-bromonaphthalen-1-amine and proceeds in six steps to achieve an overall yield of 38.8%.[3] This method also avoids the use of highly toxic reagents like thiophosgene.[3] Other approaches have utilized starting materials such as 1-bromonaphthalene or 1-cyclopropyl-4-isothiocyanatonaphthalene.[3]

The selection of a synthetic route can significantly impact the impurity profile and overall cost-effectiveness of the final active pharmaceutical ingredient (API).

Efficacy of Lesinurad

Lesinurad functions as a selective inhibitor of the uric acid transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.[4][5] By inhibiting URAT1, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[4] It is approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[4]

In Vitro Efficacy

In vitro studies have demonstrated Lesinurad's potent inhibition of URAT1. The half-maximal inhibitory concentration (IC50) of Lesinurad against URAT1 has been reported to be in the micromolar range. One study found the IC50 of racemic lesinurad to be 9.6 μM, with the (+)-atropisomer being more potent (IC50 = 4.4 μM) than the (-)-atropisomer (IC50 = 15.1 μM).[6] Another study reported an IC50 value of 7.2 μM.[7]

Clinical Efficacy

Clinical trials have consistently shown that Lesinurad effectively lowers sUA levels in patients with gout.

  • Combination Therapy with Allopurinol: In two Phase III clinical trials (CLEAR 1 and CLEAR 2), Lesinurad (200 mg and 400 mg) in combination with allopurinol significantly increased the proportion of patients achieving the target sUA level of <6.0 mg/dL at 6 months compared to allopurinol alone.[8] A phase 2 study also demonstrated that Lesinurad (200, 400, and 600 mg) with allopurinol resulted in mean percent reductions in sUA of 16%, 22%, and 30%, respectively, compared to a 3% increase with placebo.[9]

  • Combination Therapy with Febuxostat: A Phase III trial of Lesinurad in combination with febuxostat in patients with tophaceous gout showed that the addition of Lesinurad (400 mg) to febuxostat therapy resulted in a significantly higher proportion of patients achieving the target sUA level by month 6 (76.1%) compared to febuxostat alone (46.8%).[4][10]

  • Monotherapy: As a monotherapy, Lesinurad 400 mg was superior to placebo in lowering sUA in patients intolerant to xanthine oxidase inhibitors.[11] However, due to an increased incidence of renal-related adverse events, Lesinurad is not recommended for use as a monotherapy.[11]

Purity of Lesinurad

The purity of the final Lesinurad product is critical for its safety and efficacy. The impurity profile can be influenced by the synthetic route, raw materials, and purification processes.

Common impurities that may arise during the synthesis of Lesinurad include:

  • Lesinurad Ethyl Ester Impurity: An ester-related impurity.[12]

  • Lesinurad Chloro Impurity: A halogenated impurity.[12]

  • Process-related impurities: Arising from starting materials or intermediates.

The synthesis of Lesinurad from this compound, by avoiding toxic reagents and intermediates, may offer a more favorable impurity profile compared to older methods that utilized thiophosgene.[1]

Data Presentation

Table 1: Comparison of Lesinurad Synthesis Routes

Starting MaterialNumber of StepsOverall YieldKey Advantages
This compound545%[1]Avoids toxic thiophosgene and thiol intermediates.[1]
4-bromonaphthalen-1-amine638.8%[3]Uses inexpensive starting materials and avoids highly toxic reagents.[3]
1-bromonaphthalene-4-21% (reported range for various older routes)[1]-
1-cyclopropyl-4-isothiocyanatonaphthalene-4-21% (reported range for various older routes)[1]-

Table 2: Efficacy Data for Lesinurad

ParameterValueReference
In Vitro IC50 (URAT1 Inhibition)
Racemic Lesinurad9.6 μM[6]
(+)-Lesinurad4.4 μM[6]
(-)-Lesinurad15.1 μM[6]
Lesinurad7.2 μM[7]
Clinical Efficacy (sUA Reduction)
Lesinurad 200 mg + Allopurinol16% mean reduction[9]
Lesinurad 400 mg + Allopurinol22% mean reduction[9]
Lesinurad 400 mg + Febuxostat76.1% of patients reached target sUA[4][10]
Lesinurad 400 mg Monotherapy29.9% of patients reached target sUA[11]

Experimental Protocols

URAT1 Inhibition Assay (In Vitro)

A common method to determine the IC50 of URAT1 inhibitors involves a cell-based assay using human embryonic kidney (HEK293) cells that are engineered to express the URAT1 transporter.

  • Cell Culture: HEK293 cells stably expressing URAT1 are cultured in an appropriate medium.

  • Assay Preparation: The cells are seeded into multi-well plates and incubated.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (Lesinurad).

  • Uric Acid Uptake: A solution containing radiolabeled uric acid is added to the wells, and the uptake of uric acid by the cells is measured over a specific time period.

  • Data Analysis: The amount of radioactivity in the cells is quantified, and the IC50 value is calculated by plotting the percent inhibition of uric acid uptake against the concentration of the test compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous estimation of Lesinurad and its potential impurities.

  • Chromatographic Conditions:

    • Column: Inertsil ODS (4.6 x 250 mm, 5 µm) or equivalent C18 column.[13]

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and methanol in a ratio of 40:60 v/v.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detection at 255 nm.[13]

    • Injection Volume: 20 µL.[13]

  • Sample Preparation: A known concentration of the Lesinurad sample is prepared in a suitable diluent (e.g., the mobile phase).

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main Lesinurad peak relative to the total area of all peaks.

Visualizations

Synthesis of Lesinurad from this compound

Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start This compound step1 Formylation start->step1 step2 Dehydration step1->step2 step3 Multicomponent Reaction step2->step3 step4 Bromination step3->step4 step5 Hydrolysis step4->step5 end Lesinurad step5->end

Caption: Synthetic pathway of Lesinurad.

Uric Acid Reabsorption and Inhibition by Lesinurad

Uric_Acid_Pathway cluster_tubule Renal Proximal Tubule cluster_transporters cluster_inhibitor lumen Tubular Lumen (Urine) cell Epithelial Cell lumen->cell Uric Acid Reabsorption blood Bloodstream cell->blood URAT1 URAT1 Lesinurad Lesinurad Lesinurad->URAT1 Inhibits

Caption: Mechanism of Lesinurad action.

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Lesinurad Sample Solution inject Inject Sample into HPLC System prep_sample->inject run Run Chromatographic Separation inject->run detect Detect Peaks (UV 255 nm) run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC purity analysis workflow.

References

A Comparative Guide to Starting Materials for URAT1 Inhibitor Synthesis: Benchmarking 4-cyclopropylnaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different starting materials for the synthesis of Urate Transporter 1 (URAT1) inhibitors, with a particular focus on the performance of 4-cyclopropylnaphthalen-1-amine hydrochloride. URAT1 is a crucial transporter in the kidneys responsible for the reabsorption of uric acid, making it a prime target for the development of drugs to treat hyperuricemia and gout.[1][2] The choice of starting material is a critical factor in the efficiency, cost-effectiveness, and overall success of a synthetic route. This document presents a comparative analysis of synthetic yields and the performance of the resulting inhibitors, supported by detailed experimental protocols and visual diagrams to aid in understanding the relevant pathways and workflows.

Comparison of Synthetic Starting Materials for URAT1 Inhibitors

The synthesis of potent URAT1 inhibitors, such as Lesinurad, can be initiated from various precursor molecules. The selection of the starting material significantly impacts the number of synthetic steps, the overall yield, and the complexity of the process. Below is a comparative summary of different synthetic routes to Lesinurad, a well-established URAT1 inhibitor, highlighting the advantages and disadvantages of each approach.

Starting MaterialKey Intermediate(s)Number of StepsOverall YieldKey AdvantagesKey Disadvantages
This compound 1-cyclopropyl-4-isocyanonaphthalene545%Higher overall yield compared to previously reported routes, avoids the use of highly toxic reagents like thiophosgene.Requires the synthesis of the isocyanate intermediate.
4-bromonaphthalen-1-amine 4-cyclopropylnaphthalen-1-amine, 1-cyclopropyl-4-isothiocyanatonaphthalene638.8%Utilizes a commercially available and less expensive starting material.Longer synthetic route, involves a Suzuki reaction which can have catalyst and purification challenges.
1-bromonaphthalene Not specified in detailMultiple4-21% (reported for earlier routes)A basic starting material for building the naphthalene core.Generally lower overall yields and may involve more complex multi-step syntheses.

Performance of Resulting URAT1 Inhibitors

The ultimate goal of synthesizing URAT1 inhibitors is to obtain compounds with high potency in blocking the URAT1 transporter. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The table below summarizes the in vitro potency of Lesinurad and other notable URAT1 inhibitors. While the specific starting material does not inherently alter the final molecule's IC50, an efficient synthesis from a readily available precursor is crucial for the economic viability of producing a potent drug.

URAT1 InhibitorIC50 Value (hURAT1)Notes
Lesinurad7.18 µM - 7.3 µM[3]A selective URAT1 inhibitor. The synthesis can be efficiently achieved from this compound.
Benzbromarone0.28 µM - 14.3 µM[4]A potent URAT1 inhibitor, but its use is limited due to potential hepatotoxicity.
Verinurad25 nMA highly potent and specific URAT1 inhibitor.
Dotinurad-A selective URAT1 inhibitor with a good safety profile reported in some trials.
URAT1 inhibitor 1 (1g)32 nM[5]A highly potent investigational inhibitor.
URAT1 inhibitor 6 (1h)35 nM[6]A highly potent investigational inhibitor, reported to be ~200-fold more potent than Lesinurad.
URAT1 inhibitor 712 nM[3]An investigational inhibitor with high in vitro potency.
URAT1 inhibitor 81 nMA highly potent investigational inhibitor.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of a URAT1 inhibitor starting from this compound and for the in vitro evaluation of URAT1 inhibition.

Protocol 1: Synthesis of Lesinurad from this compound

This protocol is based on a 5-step synthesis with a reported overall yield of 45%.

Step 1: Formation of N-(4-cyclopropylnaphthalen-1-yl)formamide this compound is reacted with a formylating agent to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.

Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene The formamide from Step 1 is dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM) to produce the key intermediate, 1-cyclopropyl-4-isocyanonaphthalene.

Step 3: Multicomponent Reaction to form the 1,2,4-triazole ring 1-cyclopropyl-4-isocyanonaphthalene is subjected to a multicomponent reaction with benzyl carbazate and a disulfide reagent to construct the 1,2,4-triazole ring, yielding a triazolylthioacetate derivative.

Step 4: Bromination of the 1,2,4-triazole ring The triazole derivative from Step 3 is brominated at the 5-position of the triazole ring using a brominating agent like phosphoric tribromide to give methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 5: Hydrolysis to Lesinurad The methyl ester from Step 4 is hydrolyzed using a base, such as sodium hydroxide (NaOH), to afford the final product, Lesinurad.

Protocol 2: In Vitro URAT1 Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against URAT1.[1][6]

Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter (hURAT1-HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent to maintain transporter expression.

  • Mock-transfected HEK293 cells (not expressing URAT1) are used as a control for non-specific uptake.

[¹⁴C]-Uric Acid Uptake Assay:

  • hURAT1-HEK293 and mock-transfected cells are seeded into 24-well plates and grown to confluence.

  • The cell monolayers are washed twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Cells are pre-incubated for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound (e.g., synthesized URAT1 inhibitor). A vehicle control (e.g., DMSO) is also included.

  • The uptake reaction is initiated by adding a pre-warmed uptake solution containing [¹⁴C]-uric acid (final concentration, e.g., 20 µM) to each well.

  • The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

  • The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • The cells are lysed using a suitable lysis buffer.

  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control, after subtracting the non-specific uptake observed in the mock-transfected cells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To further clarify the biological context and experimental procedures, the following diagrams are provided.

URAT1_Signaling_Pathway cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Anion Anion (e.g., Lactate) URAT1->Anion Exchange Urate_Cell Urate GLUT9 GLUT9 Urate_Cell->GLUT9 Efflux Urate_Blood Urate Inhibitor URAT1 Inhibitor (e.g., Lesinurad) Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated urate reabsorption pathway and its inhibition.

Synthesis_Workflow Start Starting Material (e.g., 4-cyclopropylnaphthalen-1-amine HCl) Step1 Step 1: Formamide Formation Start->Step1 Intermediate1 N-formyl Intermediate Step1->Intermediate1 Step2 Step 2: Dehydration Intermediate1->Step2 Intermediate2 Isocyanate Intermediate Step2->Intermediate2 Step3 Step 3: Multicomponent Reaction Intermediate2->Step3 Intermediate3 Triazole Intermediate Step3->Intermediate3 Step4 Step 4: Bromination Intermediate3->Step4 Intermediate4 Bromo-triazole Intermediate Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 Final Final Product (URAT1 Inhibitor) Step5->Final

Caption: General synthetic workflow for a URAT1 inhibitor.

References

Safety Operating Guide

Proper Disposal of 4-cyclopropylnaphthalen-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-cyclopropylnaphthalen-1-amine hydrochloride, a compound used in the synthesis of pharmaceuticals like Lesinurad.[1] Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2] In case of accidental release, avoid dust formation and prevent the chemical from entering drains.[2]

Summary of Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Appearance White to off-white powder[1]
Molecular Weight 219.71 g/mol [3]
Melting Point 165-175 °C[1]
LogP 4.68260[1]
Vapor Pressure 0.0 mmHg at 25°C[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Carefully collect all waste materials containing this compound, including unused product, contaminated labware (e.g., spatulas, weighing boats), and contaminated PPE.

  • Place these materials in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste."

  • Ensure the container is kept closed except when adding waste.[4]

Step 2: Labeling and Storage

  • The hazardous waste label must include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials.[5]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Step 4: Documentation

  • Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations. This documentation should include the chemical name, quantity, and date of disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware, PPE) B Segregate and Collect in a Dedicated, Labeled Container A->B C Is the container full or ready for disposal? B->C D Store in Designated Satellite Accumulation Area C->D No E Contact EHS or Licensed Waste Disposal Service C->E Yes D->B F Properly Labeled for Pickup E->F G Maintain Disposal Records F->G

References

Personal protective equipment for handling 4-cyclopropylnaphthalen-1-aMine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No: 1533519-92-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

While specific toxicity data for this compound is limited, it is classified as a substance that may cause skin, eye, and respiratory irritation.[1] Aromatic amines, as a class, can be harmful and require careful handling to avoid exposure.[2][3]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician immediately.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Equipment Standard/Specification Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[4]To protect against splashes and dust particles.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).ASTM D6978-05 compliant.[6] Inspect before use.[4]To prevent skin contact and absorption.
Flame-resistant and impervious lab coat or clothing.Buttoned and properly fitted.[7]To protect skin from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or full-face respirator).Use in accordance with a respiratory protection program.[6]Required when engineering controls are insufficient or if dust/aerosols are generated.[4][7]
Footwear Closed-toe, closed-heel shoes.Made of a non-porous material.[7]To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Remove all sources of ignition.[4]

  • Use non-sparking tools.[4]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as detailed in the table above.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]

  • Avoid contact with skin and eyes.[4]

  • Weigh the necessary amount of the compound carefully within the fume hood.

  • Keep the container tightly closed when not in use.[4]

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

  • Clean the work area and decontaminate any equipment used.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.[8]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Labeling:

  • Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure lid.[9]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and any other components in the mixture.[9]

2. Waste Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area.[9]

  • Ensure the storage area is well-ventilated and away from incompatible materials.[4]

3. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent.[9]

  • Collect the rinsate as hazardous liquid waste.[9]

  • Deface the original label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[9]

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.

  • Do not discharge the chemical or its waste into drains.[4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of the handling and disposal process for this compound.

prep Preparation & PPE handling Chemical Handling (in Fume Hood) prep->handling Proceed with caution post_handling Post-Handling (Decontamination) handling->post_handling After experiment waste_collection Waste Collection (Labeled Container) handling->waste_collection Direct waste post_handling->waste_collection Collect waste container_decon Empty Container Decontamination post_handling->container_decon For empty containers final_disposal Final Disposal (Licensed Vendor) waste_collection->final_disposal Store for pickup container_decon->waste_collection Collect rinsate trash Regular Trash/ Recycling container_decon->trash After triple rinsing

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropylnaphthalen-1-aMine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-cyclopropylnaphthalen-1-aMine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.